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Core Science & Biosynthesis

Foundational

Synthesis, Structural Characterization, and Application of 1-(4-Methoxybenzoyl)piperidin-4-ol in Medicinal Chemistry

Executive Summary In modern drug discovery, functionalized piperidines serve as ubiquitous scaffolds, particularly in the development of central nervous system (CNS) therapeutics and G-protein-coupled receptor (GPCR) lig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized piperidines serve as ubiquitous scaffolds, particularly in the development of central nervous system (CNS) therapeutics and G-protein-coupled receptor (GPCR) ligands. 1-(4-Methoxybenzoyl)piperidin-4-ol is a highly versatile, bi-functional chemical intermediate. It combines a metabolically stable tertiary amide, a lipophilicity-modulating 4-methoxyaryl group, and a reactive secondary hydroxyl group. This whitepaper provides an in-depth technical analysis of its synthesis, physicochemical properties, and strategic utility in divergent derivatization for structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The 4-methoxybenzoyl moiety is a well-documented pharmacophore, utilized in established CNS agents such as the nootropic aniracetam (1-(4-methoxybenzoyl)pyrrolidin-2-one)[1].

The quantitative structural parameters of 1-(4-Methoxybenzoyl)piperidin-4-ol are summarized below:

ParameterValue / Descriptor
IUPAC Name 1-(4-Methoxybenzoyl)piperidin-4-ol
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
SMILES String COC1=CC=C(C=C1)C(=O)N2CCC(O)CC2
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Methoxy oxygen, Amide carbonyl, Hydroxyl oxygen)
Topological Polar Surface Area (tPSA) 49.8 Ų
Rotatable Bonds 2

Table 1: Key physicochemical and structural parameters of 1-(4-Methoxybenzoyl)piperidin-4-ol.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 1-(4-Methoxybenzoyl)piperidin-4-ol relies on the N-aroylation of piperidin-4-ol using 4-methoxybenzoyl chloride (anisoyl chloride). While seemingly a standard Schotten-Baumann-type coupling, achieving high regioselectivity (N-acylation over O-acylation) requires strict control of reaction kinetics[2].

The secondary amine of the piperidine ring is significantly more nucleophilic than the secondary alcohol at the 4-position. However, at elevated temperatures, the acyl chloride can non-specifically attack the hydroxyl group, leading to ester byproducts or di-acylated species. Therefore, temperature suppression and the use of a non-nucleophilic acid scavenger are mandatory to ensure a self-validating, high-yield process[3].

SynthesisWorkflow A Piperidin-4-ol + TEA Solvent: DCM (0 °C) C Tetrahedral Intermediate (In-Process Control: LC-MS) A->C Nucleophilic Attack B 4-Methoxybenzoyl chloride (Dropwise Addition) B->C Electrophilic Acylation D 1-(4-Methoxybenzoyl)piperidin-4-ol (Crude Mixture) C->D Cl- Elimination E Aqueous Workup (1N HCl, NaHCO3, Brine) D->E Acid/Base Scavenging F Purified Scaffold (Yield >95%) E->F Silica Gel Chromatography

Workflow and mechanistic logic for the N-acylation of piperidin-4-ol.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Each phase includes specific causality-driven steps and in-process controls (IPCs) to guarantee structural integrity and high purity (>95%)[2].

Phase 1: Controlled Nucleophilic Acylation
  • Preparation: Suspend piperidin-4-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Acid Scavenging: Add triethylamine (TEA) (1.5 equivalents). Causality: As the amide bond forms, stoichiometric HCl is generated. Without TEA, the unreacted piperidin-4-ol would protonate into a non-nucleophilic hydrochloride salt, capping the theoretical yield at 50%.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The reaction between an acyl chloride and a secondary amine is highly exothermic. Cooling prevents thermal degradation and strictly favors N-acylation over O-acylation[2].

  • Electrophile Addition: Dissolve 4-methoxybenzoyl chloride (1.1 equivalents) in a minimal volume of anhydrous DCM and add dropwise to the stirring amine solution over 15 minutes.

Phase 2: In-Process Control (IPC)
  • Monitoring: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the starting piperidin-4-ol mass is entirely consumed, and the target mass ([M+H]⁺ = 236.1) is the dominant peak.

Phase 3: Orthogonal Purification (Workup)
  • Acidic Wash: Dilute the mixture with additional DCM and wash with 1N aqueous HCl (2x). Causality: This selectively protonates and removes excess TEA and any trace unreacted piperidin-4-ol into the aqueous layer.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2x). Causality: This neutralizes residual acid and extracts any 4-methoxybenzoic acid (formed via ambient hydrolysis of the acyl chloride)[2].

  • Drying & Concentration: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) if analytical purity (>98%) is required for downstream biological assays.

Analytical Characterization Data

Verification of the synthesized scaffold relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the partial double-bond character of the tertiary amide, restricted rotation occurs, often resulting in broadened peaks or distinct rotameric signals for the piperidine α-protons at room temperature[4].

Analytical MethodExpected Spectral Signatures
¹H NMR (400 MHz, CDCl₃) δ 7.38 (d, J = 8.6 Hz, 2H, Ar-H), 6.91 (d, J = 8.6 Hz, 2H, Ar-H), 3.95 (m, 1H, CH-OH), 3.83 (s, 3H, -OCH₃), 4.10–3.20 (br m, 4H, N-CH₂ rotamers), 1.90–1.45 (m, 4H, piperidine β-CH₂).
¹³C NMR (100 MHz, CDCl₃) δ 170.5 (C=O), 160.8 (Ar-C-OMe), 129.1 (Ar-C), 128.0 (Ar-CH x2), 113.8 (Ar-CH x2), 67.2 (CH-OH), 55.4 (-OCH₃), 45.1 (br, N-CH₂), 34.2 (br, CH₂).
LC-MS (ESI+) Calculated for C₁₃H₁₈NO₃⁺ [M+H]⁺: 236.13; Found: 236.1.
FT-IR (ATR, cm⁻¹) 3400 (br, O-H stretch), 2930 (C-H stretch), 1610 (C=O amide stretch), 1250 (C-O ether stretch).

Table 2: Expected analytical data for structural verification of 1-(4-Methoxybenzoyl)piperidin-4-ol.

Applications in Drug Discovery & Divergent Derivatization

The true value of 1-(4-Methoxybenzoyl)piperidin-4-ol lies in its utility as a central node for divergent synthesis. The 4-hydroxyl group acts as a synthetic handle, allowing medicinal chemists to rapidly generate libraries of structurally diverse analogs to probe receptor binding pockets.

Derivatization Core 1-(4-Methoxybenzoyl) piperidin-4-ol O_Alkyl O-Alkylation (Ether Analogs) Core->O_Alkyl NaH, R-X Oxidation Oxidation (Piperidone Analogs) Core->Oxidation Dess-Martin Mitsunobu Mitsunobu Reaction (Stereo-inversion) Core->Mitsunobu PPh3, DIAD, Nu-

Divergent derivatization pathways for the 1-(4-Methoxybenzoyl)piperidin-4-ol scaffold.

  • O-Alkylation: Treatment with sodium hydride (NaH) and various alkyl halides yields ether derivatives. This pathway is frequently used to increase lipophilicity and blood-brain barrier (BBB) penetration.

  • Oxidation to Piperidones: Oxidation using Dess-Martin periodinane or Swern conditions converts the secondary alcohol into a ketone (1-(4-methoxybenzoyl)piperidin-4-one). This ketone can subsequently undergo reductive amination to yield highly potent 4-aminopiperidine therapeutics.

  • Mitsunobu Inversion/Amination: The hydroxyl group can be displaced with stereochemical inversion using triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), and a nucleophile (such as phthalimide or a phenol), allowing for the precise spatial arrangement of pharmacophores required for tight target binding.

References

  • BenchChem. 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride | 1219948-56-7. BenchChem. 2

  • Jones, R. M., et al. WO2009141238A1 - Gpr119 receptor agonists. Google Patents. 4

  • National Center for Biotechnology Information (NCBI). In vitro and in vivo evaluation of the antimalarial MMV665831 and structural analogs. PMC. 3

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2196, Aniracetam. PubChem. 1

Sources

Exploratory

1-(4-Methoxybenzoyl)piperidin-4-ol: Molecular Weight, Formula, and Synthesis Profiling

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In modern medicinal chemistry, the piperidine ring is a highly privileged scaffold, frequently utilized to modulate the pharmacokinetic and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the piperidine ring is a highly privileged scaffold, frequently utilized to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. 1-(4-Methoxybenzoyl)piperidin-4-ol is a highly versatile intermediate and building block in drug discovery. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous analysis of its chemical identity, physicochemical properties, and the mechanistic causality behind its synthesis and analytical validation.

Crucially, this guide addresses the analytical challenge of differentiating this compound from its ubiquitous structural isomers—such as N-Cbz-piperidin-4-ol—which share the exact same molecular formula and weight[1][2][3].

Chemical Identity & Physicochemical Profiling

The fundamental identity of 1-(4-Methoxybenzoyl)piperidin-4-ol is defined by the coupling of a 4-methoxybenzoyl moiety to a piperidin-4-ol core via a robust amide linkage.

Molecular Formula and Weight

The exact molecular formula for 1-(4-Methoxybenzoyl)piperidin-4-ol is C₁₃H₁₇NO₃ [1][2]. The molecular weight is calculated based on standard atomic weights:

  • Carbon (C): 13 × 12.011 = 156.143 g/mol

  • Hydrogen (H): 17 × 1.008 = 17.136 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O): 3 × 15.999 = 47.997 g/mol

  • Total Molecular Weight: 235.28 g/mol [1][2][3]

Physicochemical Data Summary

To facilitate rapid assessment for drug design (e.g., Lipinski's Rule of Five compliance), the quantitative data is summarized below:

PropertyValueCausality / Scientific Significance
Molecular Formula C₁₃H₁₇NO₃Defines the exact atomic composition[1].
Molecular Weight 235.28 g/mol Optimal size for a fragment-based drug discovery (FBDD) scaffold[2].
Monoisotopic Mass 235.1208 DaThe exact target mass for High-Resolution Mass Spectrometry (HRMS)[1][4].
Hydrogen Bond Donors 1 (-OH)Facilitates target receptor interactions via the secondary alcohol[3].
Hydrogen Bond Acceptors 3 (N, O, O)Enhances aqueous solubility; includes the methoxy ether and amide carbonyl[3].
Structural Isomers N-Cbz-piperidin-4-olShares the identical C₁₃H₁₇NO₃ formula and 235.28 g/mol MW, requiring MS/MS for differentiation[1][2].

Mechanistic Synthesis Protocol

The synthesis of 1-(4-Methoxybenzoyl)piperidin-4-ol relies on a classic nucleophilic acyl substitution (Schotten-Baumann-type conditions). The protocol below is designed as a self-validating system, ensuring high yield while minimizing side reactions (such as O-acylation).

Step-by-Step Methodology
  • Preparation of the Nucleophile: Dissolve 1.0 equivalent of piperidin-4-ol in anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen as an aprotic solvent because it is completely inert to acyl chlorides and provides excellent solubility for the reactants.

  • Addition of Acid Scavenger: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) to the solution[5].

    • Causality: The coupling generates hydrochloric acid (HCl). Without an organic base to scavenge this byproduct, the piperidin-4-ol amine would become protonated (forming a non-nucleophilic ammonium salt), halting the reaction.

  • Electrophile Activation: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.1 equivalents of 4-methoxybenzoyl chloride dropwise[6].

    • Causality: The reaction is highly exothermic. Cooling to 0 °C thermodynamically favors N-acylation over O-acylation, preventing the secondary alcohol from reacting with the electrophile.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours, monitoring completion via TLC or LC-MS[5].

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM. Wash the organic layer with 1N HCl, followed by brine.

    • Causality: The 1N HCl wash is critical; it protonates any unreacted piperidin-4-ol and excess DIPEA, pulling them into the aqueous layer while leaving the neutral target amide in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-Methoxybenzoyl)piperidin-4-ol.

SynthesisWorkflow R1 Piperidin-4-ol (Nucleophile) Rxn Nucleophilic Acyl Substitution (0°C to RT) R1->Rxn R2 4-Methoxybenzoyl Chloride (Electrophile) R2->Rxn Base DIPEA / Et3N (Acid Scavenger) Base->Rxn Solvent Anhydrous DCM (Aprotic Solvent) Solvent->Rxn Workup Aqueous Workup (NaHCO3, 1N HCl, Brine) Rxn->Workup Product 1-(4-Methoxybenzoyl)piperidin-4-ol (Target Amide) Workup->Product

Workflow for the nucleophilic acyl substitution synthesis of 1-(4-Methoxybenzoyl)piperidin-4-ol.

Analytical Characterization & Isomer Differentiation

Because the molecular formula (C₁₃H₁₇NO₃) and weight (235.28 g/mol ) are identical to widely used protecting group intermediates like N-Cbz-piperidin-4-ol (Benzyl 4-hydroxy-1-piperidinecarboxylate)[1][2][3], rigorous analytical validation is required.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Both isomers will show an [M+H]⁺ peak at m/z 236.128. However, MS/MS fragmentation will easily differentiate them. 1-(4-Methoxybenzoyl)piperidin-4-ol will yield a dominant fragment at m/z 135.04 (the 4-methoxyacylium ion), whereas the Cbz-protected isomer will lose CO₂ and benzyl fragments.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The 4-methoxy group will present as a distinct, highly integrated singlet at ~3.8 ppm. The aromatic region will show an AA'BB' system (two doublets, J ≈ 8.5 Hz) characteristic of para-substitution, directly confirming the 4-methoxybenzoyl architecture.

Applications in Medicinal Chemistry

1-(4-Methoxybenzoyl)piperidin-4-ol is not just a chemical endpoint; it is a meticulously designed pharmacophore[6].

  • The Piperidin-4-ol Core: Provides a rigid, saturated vector that projects the hydroxyl group into solvent-exposed regions or hydrogen-bond donor pockets of target proteins.

  • The 4-Methoxybenzoyl Group: Acts as an electron-rich, lipophilic anchor. The methoxy oxygen serves as a hydrogen-bond acceptor, while the phenyl ring engages in π-π stacking interactions with aromatic residues in receptor binding sites. The amide bond itself restricts rotational degrees of freedom, locking the molecule into a bioactive conformation.

Pharmacophore Core 1-(4-Methoxybenzoyl)piperidin-4-ol (Scaffold) M1 4-Methoxy Group (H-Bond Acceptor / Lipophilic) Core->M1 M2 Amide Bond (Rigid Linker / H-Bond Acceptor) Core->M2 M3 Piperidin-4-ol Ring (H-Bond Donor / Basic Core) Core->M3 App1 Target Receptor Binding (Pharmacodynamics) M1->App1 App2 Metabolic Stability (Pharmacokinetics) M2->App2 M3->App1

Pharmacophore mapping of 1-(4-Methoxybenzoyl)piperidin-4-ol for drug discovery applications.

References

  • PubChem. "Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620". nih.gov. URL:[Link]

  • Hu, E., et al. "Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors". PMC / nih.gov. URL:[Link]

  • Semantic Scholar. "SYNTHESIS OF NOVEL 1a,25-DIHYDROXY-19-NORVITAMIN D3 WITH AN AMIDE CONJUGATE". semanticscholar.org. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of Aniracetam Piperidine Analogs

Abstract Aniracetam, a notable member of the racetam class of nootropics, has garnered significant interest for its cognitive-enhancing and anxiolytic properties, primarily mediated through positive allosteric modulation...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aniracetam, a notable member of the racetam class of nootropics, has garnered significant interest for its cognitive-enhancing and anxiolytic properties, primarily mediated through positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This technical guide delves into the critical area of its structure-activity relationship (SAR), with a specific focus on analogs incorporating the piperidine moiety. The piperidine ring is a privileged scaffold in medicinal chemistry, and its integration into the aniracetam framework offers a fertile ground for optimizing pharmacological properties.[3][4] This document will explore the mechanistic underpinnings of aniracetam's action, analyze how structural modifications involving the piperidine ring influence receptor interaction and biological activity, provide detailed experimental protocols for evaluation, and outline future directions for the rational design of next-generation AMPA receptor modulators.

The Mechanistic Landscape of Aniracetam

Aniracetam's primary mechanism of action is the positive allosteric modulation of AMPA-type glutamate receptors, which are responsible for the majority of fast excitatory neurotransmission in the central nervous system.[5] Unlike direct agonists, aniracetam and its analogs do not activate the receptor themselves but rather enhance its response to the endogenous ligand, glutamate.[6] This modulation is achieved through two key processes:

  • Slowing of Deactivation: Aniracetam stabilizes the AMPA receptor in its glutamate-bound, open-channel conformation. This action slows the rate at which the agonist dissociates and the ion channel closes, thereby prolonging the excitatory postsynaptic current.[6][7]

  • Reduction of Desensitization: The drug reduces the rate at which the receptor enters a desensitized state, where it is still bound to glutamate but non-conducting.[7][8][9]

Crystal structure studies have revealed that aniracetam binds to a specific allosteric site located at the interface between two ligand-binding domain dimers of the AMPA receptor.[6][10] By binding to this "hinge" region, the modulator stabilizes the "clamshell" structure of the ligand-binding core in its closed, active state, which underlies its effects on both deactivation and desensitization.[6] While AMPA receptor modulation is central, aniracetam also influences other neurotransmitter systems, including increasing acetylcholine release in the hippocampus and interacting with dopaminergic and serotonergic pathways, which likely contribute to its broad cognitive and anxiolytic effects.[5]

Visualizing the Mechanism of Action

The following diagram illustrates the potentiation of glutamatergic signaling by an aniracetam-like positive allosteric modulator (PAM).

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate in Vesicle Glutamate_Released Glutamate (Released) Glutamate_Vesicle->Glutamate_Released AMPAR AMPA Receptor Glutamate_Released->AMPAR Ion_Channel Ion Channel (Open) AMPAR->Ion_Channel PAM Aniracetam Analog (PAM) PAM->AMPAR EPSP Enhanced EPSP (Increased Na+ Influx) Ion_Channel->EPSP

Caption: AMPA Receptor Positive Allosteric Modulation Workflow.

Rationale and Core SAR of Piperidine Analogs

The pyrrolidinone ring is the classic feature of aniracetam. However, replacing or modifying this core with other cyclic amines, such as piperidine, is a key strategy in medicinal chemistry. The rationale is to explore new chemical space to improve potency, selectivity, brain penetrability, and pharmacokinetic profiles.[11][12]

One of the earliest and most direct links between aniracetam and piperidine analogs is the compound 1-(1,3-benzodioxol-5-yl-carbonyl)piperidine (1-BCP) , which is recognized as an AMPA receptor modulator.[13] Further exploration led to compounds like 1-(quinoxalin-6-ylcarbonyl)piperidine (Ampalex) , demonstrating the viability of the piperidine scaffold for this target class.[14]

The SAR can be broken down by dissecting the generalized structure:

[Aromatic Group] - [Carbonyl Linker] - [Cyclic Amine]

The Cyclic Amine Moiety: Pyrrolidinone vs. Piperidine

The transition from aniracetam's 5-membered pyrrolidinone ring to a 6-membered piperidine ring fundamentally alters the molecule's spatial arrangement and conformational flexibility.

  • Aniracetam (Pyrrolidinone): The original scaffold.

  • Piperidine Analogs (e.g., 1-BCP): Replacing the pyrrolidinone with a piperidine ring maintains the core pharmacophore required for AMPA receptor modulation. This modification can influence binding affinity and selectivity. For instance, while aniracetam shows effects at both NMDA (at nanomolar concentrations) and AMPA receptors (at micromolar concentrations), the activity of 1-BCP is more predominantly focused on AMPA receptors.[13]

  • Morpholine Analogs (e.g., CX717): The substitution of the piperidine ring with a morpholine ring (introducing an oxygen heteroatom) led to the development of CX717.[15] This analog showed moderate attenuation of AMPA receptor desensitization and demonstrated the ability to increase synaptic transmission in vivo.[15] This highlights that heteroatom incorporation within the cyclic amine ring is a viable strategy for modulating activity.

The Aromatic Group

The p-methoxybenzoyl group of aniracetam is critical for its activity, but it is a prime target for modification to enhance potency and refine properties.

  • Aniracetam: Features a p-anisoyl (4-methoxybenzoyl) group.

  • 1-BCP: Employs a benzodioxole group, which is electronically different from the p-anisoyl group and alters the molecule's interaction with the receptor binding pocket.[13]

  • Ampalex: Utilizes a larger, nitrogen-containing quinoxaline heterocycle. This significant change demonstrates that the binding pocket can accommodate bulkier and more complex aromatic systems, opening avenues for creating potent interactions.[14]

Summary of SAR Insights

The following table synthesizes the key structure-activity relationships for aniracetam and its piperidine/related analogs.

Compound/Analog ClassKey Structural FeaturePharmacological EffectReference(s)
Aniracetam Pyrrolidinone ring, p-anisoyl groupPotentiates AMPA receptors; also modulates NMDA receptors at lower concentrations.[1][13]
1-BCP Piperidine ring, benzodioxole groupPrimarily acts through AMPA receptors; less potent than aniracetam at NMDA receptors.[13]
Ampalex Piperidine ring, quinoxaline groupPotent "Ampakine" activity, reduces submissive behavior in animal models.[14]
CX717 Morpholine ringModerately attenuates AMPA receptor desensitization, enhances synaptic transmission in vivo.[15]

Experimental Protocols for Evaluation

A robust and multi-tiered evaluation process is essential to characterize novel aniracetam analogs. This process should progress from high-throughput in vitro screening to detailed electrophysiological analysis and finally to in vivo behavioral models.

Drug Discovery & Evaluation Workflow

G cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Characterization in_silico In Silico Modeling (Docking, SAR Prediction) synthesis Chemical Synthesis of Analogs in_silico->synthesis hts High-Throughput Screen (e.g., Calcium Flux Assay) synthesis->hts Compound Library binding Binding Assays (Affinity - Kd) hts->binding epys Electrophysiology (Potency - EC50, Efficacy) binding->epys pk_pd Pharmacokinetics (PK) (Brain Penetration, Half-life) epys->pk_pd Lead Candidates behavior Behavioral Models (Cognition, Anxiety) pk_pd->behavior toxicology Toxicology & Safety behavior->toxicology clinical Clinical Trials toxicology->clinical Preclinical Candidate

Caption: A multi-phase workflow for the development of novel nootropic agents.

Detailed In Vitro Methodologies

Protocol 1: Electrophysiological Recording of AMPA Receptor Potentiation

  • Objective: To quantify the potency (EC₅₀) and efficacy of an analog in potentiating glutamate-evoked currents.

  • System: Whole-cell patch-clamp recordings from HEK293 cells stably expressing specific human AMPA receptor subunits (e.g., GluA2flop) or from primary rodent hippocampal neurons.[16][17]

  • Procedure:

    • Culture cells or neurons on glass coverslips.

    • Prepare external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4) and internal pipette solution (e.g., containing in mM: 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).

    • Establish a whole-cell recording configuration with a holding potential of -60 mV.

    • Using a rapid solution exchange system, apply a sub-saturating concentration of glutamate (e.g., 1 mM for 2 ms) to elicit a control current.

    • Pre-apply the test compound (analog) at various concentrations for 10-30 seconds, followed by co-application with glutamate.

    • Measure the peak amplitude of the potentiated current and the decay kinetics (deactivation). To measure effects on desensitization, use a longer glutamate application (e.g., 500 ms).[7]

    • Data Analysis: Normalize the potentiated response to the control response. Plot the concentration-response curve and fit with the Hill equation to determine the EC₅₀ and maximal potentiation.

Protocol 2: High-Throughput Calcium Flux Assay

  • Objective: To rapidly screen a library of analogs for positive modulatory activity.

  • System: HEK293 cells expressing a calcium-permeable AMPA receptor isoform (e.g., the unedited Q-form of GluA2).[15][18]

  • Procedure:

    • Plate cells in a 96- or 384-well microplate.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Use a fluorescence imaging plate reader (FLIPR) to measure baseline fluorescence.

    • Add test compounds from a compound plate.

    • After a brief incubation, add a sub-maximal concentration of an agonist (e.g., glutamate or kainate) to stimulate the receptors.

    • Monitor the change in fluorescence intensity over time, which corresponds to Ca²⁺ influx.

    • Data Analysis: Compounds that increase the fluorescence signal compared to the agonist-only control are identified as positive modulators.

Key In Vivo Behavioral Models
  • Objective: To assess the effects of lead compounds on learning, memory, and other cognitive domains in a whole-animal system.

  • Models:

    • Scopolamine-Induced Amnesia (Passive Avoidance): This model assesses memory impairment caused by a cholinergic antagonist.[15][19] Rodents are trained to avoid a dark compartment associated with a mild foot shock. After administration of scopolamine and the test compound, the latency to re-enter the dark compartment is measured. A longer latency indicates reversal of amnesia.

    • Morris Water Maze: A test for spatial learning and memory.[15] Animals must learn the location of a hidden platform in a pool of water using external cues. The path length and time to find the platform are measured over several days.

    • Novel Object Recognition: This test relies on the innate tendency of rodents to explore novel objects more than familiar ones.[20] An effective cognitive enhancer will increase the time spent exploring the new object, indicating improved recognition memory.

Conclusion and Future Directions

The structure-activity relationship of aniracetam analogs is a compelling field for the development of novel cognitive enhancers. The substitution of the native pyrrolidinone ring with a piperidine or related heterocyclic scaffold has proven to be a successful strategy, yielding compounds with distinct pharmacological profiles. Key takeaways from the current body of research indicate that both the aromatic headgroup and the cyclic amine tail are highly amenable to modification to tune potency and selectivity.

Future research should focus on:

  • Subunit and Splice Isoform Selectivity: AMPA receptors are heterogeneous, with different subunit (GluA1-4) and splice variant (flip/flop) compositions exhibiting distinct kinetics and brain region distribution.[9][10] Designing analogs with selectivity for specific receptor subtypes could lead to more targeted therapeutic effects with an improved side-effect profile.

  • Optimizing Pharmacokinetics: A major challenge for CNS drugs is achieving adequate brain penetration and metabolic stability.[21] Future design efforts must co-optimize SAR with absorption, distribution, metabolism, and excretion (ADME) properties, potentially using in silico prediction tools in the early design phase.[21]

  • Hybridization Approaches: Combining structural features from different classes of AMPA modulators (e.g., aniracetam derivatives and benzothiadiazines) could lead to novel chemotypes with superior properties, a strategy that has already shown promise.[16]

By integrating rational, structure-based design with a systematic pipeline of in vitro and in vivo evaluation, the development of next-generation aniracetam-piperidine analogs holds significant promise for addressing a range of neurological and psychiatric disorders characterized by cognitive dysfunction.

References

  • Hansen, K. B., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. PNAS. [Link]

  • Ingleby, L. A., et al. (2003). The Mechanism of Action of Aniracetam at Synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors: Indirect and Direct Effects on Desensitization. Journal of Neuroscience. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aniracetam? Patsnap. [Link]

  • Jetir.org. (n.d.). Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. JETIR. [Link]

  • R Discovery. (n.d.). What are the most effective research methods for studying the effects of nootropics on cognitive function? R Discovery. [Link]

  • Research Journal of Pharmacology and Pharmacodynamics. (2026). Nootropics: Mechanistic Insights, Experimental Models and Advances in Herbal Drug Discovery. RJPP. [Link]

  • Xi'an Jiaotong-Liverpool University. (2024). Zebrafish models for studying cognitive enhancers. Xi'an Jiaotong-Liverpool University Research Portal. [Link]

  • ResearchGate. (2016). (PDF) The Mechanism of Action of Aniracetam at Synaptic -Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors: Indirect and Direct Effects on Desensitization. ResearchGate. [Link]

  • International Journal of Pharmacy. (n.d.). Screening of nootropics: An overview of preclinical evaluation techniques. ijpjournal.com. [Link]

  • Stewart, A. M., et al. (2015). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. PMC. [Link]

  • Levin, E. D., et al. (Eds.). (2006). Introduction - Animal Models of Cognitive Impairment. NCBI Bookshelf. [Link]

  • Corrales, A. G., et al. (2023). Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. MDPI. [Link]

  • ResearchGate. (n.d.). In search of novel AMPA potentiators. ResearchGate. [Link]

  • Zivkovic, I., et al. (1995). Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices. PubMed. [Link]

  • Ward, S. E., et al. (2015). Rational Design of a Novel AMPA Receptor Modulator through a Hybridization Approach. PMC. [Link]

  • Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]

  • Sekiguchi, M., et al. (1997). A Novel Allosteric Potentiator of AMPA Receptors: 4-[2-(Phenylsulfonylamino)ethylthio]-2,6-Difluoro-Phenoxyacetamide. Journal of Neuroscience. [Link]

  • Oreate AI. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Oreate AI. [Link]

  • NIH Molecular Libraries Program. (2022). Scheme 3, Synthesis of the piperidine modification analogs. NCBI Bookshelf. [Link]

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  • Arai, A. C., & Kessler, M. (2007). AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. PMC. [Link]

  • Borbás, A., et al. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Future Science. [Link]

  • Ovid. (n.d.). AMPA receptor-positive allosteric modulators for... Future Medicinal Chemistry. [Link]

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  • Royal Society of Chemistry. (n.d.). CHAPTER 14: Development of AMPA Receptor Modulators as Cognition Enhancers. RSC Publishing. [Link]

  • Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. MDPI. [Link]

  • Science.gov. (n.d.). cognitive enhancers nootropics: Topics. Science.gov. [Link]

  • MDPI. (2025). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. [Link]

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Exploratory

An In-depth Technical Guide to (4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methanone: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of (4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methanone, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methanone, a piperidine derivative with potential applications in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information on its nomenclature, physicochemical properties, a proposed synthetic route based on established methodologies for analogous compounds, and an exploration of its potential pharmacological relevance.

Nomenclature and Chemical Identity

(4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methanone is a chemical compound featuring a 4-hydroxypiperidine ring connected via its nitrogen atom to a carbonyl group, which is in turn attached to a 4-methoxyphenyl (anisole) group.

Synonyms and Alternative Names:

Due to the limited specific literature on this compound, a definitive list of widely accepted synonyms is not available. However, based on its structure, alternative names could include:

  • 1-(4-Methoxybenzoyl)-4-hydroxypiperidine

  • (4-Hydroxy-1-piperidyl)(4-methoxyphenyl)methanone

Key Identifiers:

A specific CAS number for (4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methanone has not been prominently identified in major chemical databases as of the time of this writing. Researchers are advised to verify the identity of any synthesized or acquired samples through rigorous analytical characterization.

IdentifierValueSource
IUPAC Name (4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methanoneN/A
Molecular Formula C₁₃H₁₇NO₃Calculated
Molecular Weight 235.28 g/mol Calculated
CAS Number Not readily availableN/A

Physicochemical Properties (Predicted)

The following physicochemical properties are predicted based on the chemical structure and data from similar compounds. Experimental verification is essential.

PropertyPredicted ValueNotes
Appearance White to off-white solidBased on similar 1-aroylpiperidine derivatives.
Melting Point Not determinedLikely to be a crystalline solid with a distinct melting point.
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water.The hydroxyl and carbonyl groups may impart some aqueous solubility, but the aromatic ring and piperidine core suggest greater solubility in organic media.
LogP ~1.5 - 2.5An estimation suggesting moderate lipophilicity.

Synthesis Methodology: A Proposed Route

Proposed Synthetic Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 4-hydroxypiperidine 4-Hydroxypiperidine Reaction 4-hydroxypiperidine->Reaction + 4-methoxybenzoyl_chloride 4-Methoxybenzoyl Chloride 4-methoxybenzoyl_chloride->Reaction + Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Target_Compound (4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methanone Reaction->Target_Compound Schotten-Baumann Reaction

Caption: Proposed synthesis of (4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methanone.

Detailed Experimental Protocol:

Materials:

  • 4-Hydroxypiperidine

  • 4-Methoxybenzoyl chloride

  • Triethylamine (or another suitable base like pyridine or aqueous NaOH)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Dissolve 4-methoxybenzoyl chloride (1.0 to 1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirring solution of 4-hydroxypiperidine and triethylamine. The reaction is often exothermic, so maintaining the temperature with an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-hydroxypiperidine) is consumed.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methanone.

Self-Validating System: The purity of the final product should be rigorously assessed by multiple analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The melting point of the purified compound should also be determined.

Potential Pharmacological Significance and Biological Activity

While no specific biological data for (4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methanone has been found, the structural motifs present in the molecule are common in a variety of biologically active compounds.

  • Piperidine Core: The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of activities.

  • Aroyl Piperidines: The 1-aroylpiperidine moiety is known to interact with various biological targets. For instance, some 4-aroylpiperidines have been investigated as selective sigma-1 receptor ligands.[1] The sigma-1 receptor is implicated in a variety of neurological and psychiatric disorders.

  • Antimicrobial Potential: Piperidin-4-one derivatives, which are structurally related, have been shown to possess antibacterial and antifungal activities.[2] It is plausible that (4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methanone could exhibit similar properties.

Hypothesized Signaling Pathway Involvement:

Based on the activity of similar compounds, a potential area of investigation could be the interaction of this molecule with G-protein coupled receptors (GPCRs) or ion channels, common targets for piperidine-containing drugs.

G cluster_compound Hypothetical Interaction cluster_target Potential Biological Target cluster_pathway Downstream Signaling Compound (4-Hydroxypiperidin-1-yl) (4-methoxyphenyl)methanone Target e.g., Sigma-1 Receptor or other GPCRs Compound->Target Binds to Signaling Modulation of Intracellular Signaling Cascades Target->Signaling Activates/Inhibits Response Cellular Response (e.g., Neuromodulation) Signaling->Response

Caption: Hypothetical mechanism of action for the title compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized (4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methanone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the protons of the piperidine ring, including a signal for the proton on the carbon bearing the hydroxyl group.

    • ¹³C NMR: Will show characteristic signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and C-O-C (ether) functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion and Future Directions

(4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methanone is a molecule of interest for which detailed public data is currently scarce. This guide provides a framework for its synthesis, characterization, and potential areas of biological investigation based on the known properties of structurally related compounds. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive evaluation of its physicochemical properties and a broad screening for biological activity, particularly in the areas of neuroscience and antimicrobial research.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Ikome, H. N., Ntie-Kang, F., Ngemenya, M. N., Tu, Z., Mach, R. H., & Efange, S. M. N. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 53. [Link]

Sources

Foundational

Technical Guide: Piperidine Analogs of Racetam Drugs

Focus Compound: Fasoracetam (NS-105/NFC-1) and Structural Derivatives Executive Summary While the vast majority of "racetam" class nootropics are defined by a 2-pyrrolidone nucleus (a 5-membered lactam ring), the incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: Fasoracetam (NS-105/NFC-1) and Structural Derivatives

Executive Summary

While the vast majority of "racetam" class nootropics are defined by a 2-pyrrolidone nucleus (a 5-membered lactam ring), the incorporation of piperidine moieties (6-membered nitrogenous rings) represents a critical evolution in the pharmacophore. This guide focuses on the most clinically advanced piperidine analog, Fasoracetam (NS-105) . Unlike its predecessors (Piracetam, Aniracetam) which primarily modulate AMPA receptors or membrane fluidity, Fasoracetam exhibits a distinct high-affinity interaction with metabotropic glutamate receptors (mGluRs) and the cAMP signaling cascade. This document serves as a technical manual for the synthesis, mechanism, and evaluation of these specific analogs.

Part 1: Structural Chemistry & SAR

The Piperidine Modification

The "racetam" designation typically implies a 2-pyrrolidone core.[1] Piperidine analogs introduce a 6-membered ring, either by expanding the core lactam or, more commonly, by attaching a piperidine ring as a side-chain substituent.

The Fasoracetam Archetype: Fasoracetam is chemically (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one .

  • Core: Retains the 2-pyrrolidone ring (essential for SV2A binding).

  • Modification: A carbonyl-linked piperidine group at the C5 position.

FeaturePiracetam (Standard)Fasoracetam (Piperidine Analog)Impact of Modification
Chemical Structure 2-oxo-1-pyrrolidineacetamide(5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-oneIncreased lipophilicity and steric bulk.
LogP (Lipophilicity) ~ -1.7 (Hydrophilic)~ 0.5 - 0.9 (Amphiphilic)Enhanced Blood-Brain Barrier (BBB) permeability.
Chirality AchiralChiral (R-isomer is active)Stereospecific binding to mGluRs.
Primary Target AMPA (low affinity), MembranemGluR (I, II, III), GABA-BShift from ionotropic to metabotropic modulation.
Structure-Activity Relationship (SAR)

The addition of the piperidine ring at the C5 carbonyl position creates a rigid steric field that prevents rapid degradation and enhances receptor selectivity.

  • Ring Size: The 6-membered piperidine ring is thermodynamically stable and mimics the spatial arrangement of certain proline-derived peptides.

  • Stereochemistry: The (R)- enantiomer of Fasoracetam is significantly more potent than the (S)- form or the racemate, particularly in preventing baclofen-induced memory disruption.

Part 2: Pharmacodynamics & Mechanism of Action

The mGluR-cAMP Cascade

The defining characteristic of piperidine racetam analogs is their ability to modulate the Metabotropic Glutamate Receptor (mGluR) system.[2][3] Unlike ionotropic receptors (NMDA/AMPA) that pass ions, mGluRs are G-protein coupled receptors (GPCRs).

Mechanism:

  • mGluR Activation: Fasoracetam acts as a non-selective agonist/PAM (Positive Allosteric Modulator) for Group I (mGluR1/5) and antagonist/modulator for Group II/III mGluRs.

  • Adenylate Cyclase (AC) Modulation:

    • Resting State: It prevents basal decline in cAMP.

    • Stimulated State: It enhances forskolin-induced cAMP accumulation.[2]

  • GABA-B Upregulation: Chronic exposure upregulates GABA-B receptor density (Bmax) in the hippocampus, countering the downregulation seen in phenibut or baclofen tolerance.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by Fasoracetam, highlighting the convergence on CREB and BDNF synthesis.

mGluR_Pathway Faso Fasoracetam (Piperidine Analog) mGluR mGluR (Group I) GPCR Faso->mGluR Allosteric Modulation GABA_B GABA-B Receptor (Upregulation) Faso->GABA_B Chronic Dosing G_prot Gq / Gs Protein mGluR->G_prot Activation AC Adenylate Cyclase G_prot->AC Stimulation cAMP cAMP (Cyclic AMP) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates BDNF BDNF Expression (Synaptic Plasticity) CREB->BDNF Transcription

Figure 1: Signal transduction cascade of Fasoracetam, showing the modulation of mGluR leading to cAMP-dependent neuroplasticity.

Part 3: Synthesis & Manufacturing Protocols

Synthesis Logic

The synthesis of Fasoracetam requires the coupling of a pyroglutamic acid derivative with piperidine. To ensure the specific (R)- stereochemistry, one must start with (R)-Pyroglutamic acid (also known as (5R)-5-oxopyrrolidine-2-carboxylic acid).

Step-by-Step Synthesis Protocol

Note: This protocol describes a standard amide coupling workflow used in medicinal chemistry optimization.

Reagents:

  • (R)-Pyroglutamic acid (Starting material)

  • Piperidine (Nucleophile)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (Coupling agent)

  • HOBt (Hydroxybenzotriazole) (To prevent racemization)

  • Dichloromethane (DCM) or DMF (Solvent)

Workflow:

  • Activation: Dissolve (R)-Pyroglutamic acid (1 eq) in dry DCM under nitrogen atmosphere. Add HOBt (1.2 eq) and stir for 15 minutes at 0°C.

  • Coupling: Add DCC (1.2 eq) to the mixture. Stir for 30 minutes at 0°C to form the active ester.

  • Addition: Dropwise add Piperidine (1.1 eq) dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Thin Layer Chromatography).

  • Workup: Filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Purification: Dry over MgSO4, concentrate in vacuo, and recrystallize from Ethyl Acetate/Hexane to yield (R)-Fasoracetam.

Synthesis Flowchart

Synthesis_Workflow Start (R)-Pyroglutamic Acid Activate Activation (DCC/HOBt in DCM) Start->Activate Add_Pip Addition of Piperidine Activate->Add_Pip React Stir 24h @ RT Add_Pip->React Filter Filter DCU Byproduct React->Filter Wash Acid/Base Wash Filter->Wash Final (R)-Fasoracetam Crystals Wash->Final

Figure 2: Synthetic route for (R)-Fasoracetam utilizing standard peptide coupling chemistry to attach the piperidine moiety.

Part 4: Preclinical Evaluation & Validation

In Vitro Validation: cAMP Assay

To verify the activity of a synthesized piperidine analog, a functional cAMP assay is required.

  • Objective: Measure the potentiation of forskolin-induced cAMP accumulation.

  • Cell Line: HEK293 cells transfected with mGluRs or primary rat cortical neurons.

  • Protocol:

    • Incubate cells with the analog (10 μM) for 15 mins.

    • Add Forskolin (10 μM) to stimulate Adenylate Cyclase.

    • Lyse cells after 20 mins.

    • Quantify cAMP using ELISA or FRET-based sensors.

  • Success Criteria: The analog should show a statistically significant increase in cAMP compared to Forskolin alone (Potentiation > 120%).

In Vivo Efficacy: Passive Avoidance Test

This test validates the reversal of chemically induced amnesia, a hallmark of racetam efficacy.

  • Induction: Scopolamine (cholinergic blockade) or Baclofen (GABA-B agonist).

  • Dosing: Oral administration of Fasoracetam (1–10 mg/kg) 60 mins prior to training.

  • Metric: Latency to enter the dark compartment (shock zone). Increased latency indicates memory retention.

Part 5: Pharmacokinetics (PK) Profile

Understanding the PK profile is essential for determining dosing regimens in clinical trials.

ParameterData (Human/Rat)Implications
Tmax 0.5 – 1.0 hoursRapid absorption; suitable for acute cognitive demand.
Half-life (t1/2) 4 – 6.5 hoursShort duration; requires BID (twice daily) or TID dosing.
Elimination Renal (60-90% unchanged)Low risk of hepatic drug-drug interactions (CYP450).
Bioavailability > 75% (Oral)Highly efficient oral delivery; IV not strictly necessary.
Linearity Linear (50mg – 800mg)Predictable dose-response relationship.

Clinical Note: In recent ADHD trials (Phase 2/3), Fasoracetam (NFC-1) showed specific efficacy in patients with mGluR network gene variants (CNVs), representing a shift toward "Precision Nootropics."

References

  • Elia, J., et al. (2018). Fasoracetam in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling.[4] Nature Communications. [Link]

  • Ogasawara, T., et al. (1999). Involvement of cholinergic and GABAergic systems in the reversal of memory disruption by NS-105, a cognition enhancer. Pharmacology Biochemistry and Behavior. [Link]

  • Nippon Shinyaku Co., Ltd.Patent US5861419A: Piperidine derivatives and pharmaceutical compositions containing them.
  • Oka, M., et al. (1997). NS-105, a novel cognition enhancer, ameliorates spatial memory deficits in rats. European Journal of Pharmacology. [Link]

  • Hirouchi, M., et al. (2000). Role of metabotropic glutamate receptor subclasses in modulation of adenylyl cyclase activity by a nootropic NS-105. European Journal of Pharmacology. [Link]

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Exploratory

Technical Guide: Solubility Profile & Formulation Strategies for 1-(4-Methoxybenzoyl)piperidin-4-ol

The following technical guide provides an in-depth analysis of the solubility characteristics of 1-(4-Methoxybenzoyl)piperidin-4-ol , synthesizing physicochemical theory with practical experimental protocols. CAS Number:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the solubility characteristics of 1-(4-Methoxybenzoyl)piperidin-4-ol , synthesizing physicochemical theory with practical experimental protocols.

CAS Number: 1082882-96-9 | Formula: C₁₃H₁₇NO₃ | M.W.: 235.28 g/mol [1]

Executive Summary

1-(4-Methoxybenzoyl)piperidin-4-ol exhibits a distinct solubility dichotomy driven by its amphiphilic structure. It demonstrates high solubility in aprotic polar solvents like DMSO (>100 mM), making this the preferred vehicle for stock solution preparation. Conversely, it displays poor aqueous solubility due to the dominant lipophilicity of the p-anisoyl (4-methoxybenzoyl) moiety, which sterically and electronically overshadows the hydrophilic contribution of the secondary hydroxyl group.

For biological assays, researchers must prepare concentrated stocks in DMSO and perform serial dilutions into aqueous buffers, ensuring the final DMSO concentration remains below the cytotoxicity threshold (typically <0.5% v/v).

Physicochemical Profile & Structural Analysis[2]

To understand the solubility behavior, we must deconstruct the molecule into its functional pharmacophores.

FeatureStructural MoietyPhysicochemical Impact
Lipophilic Core p-Anisoyl group (4-Methoxybenzoyl)Dominant. The aromatic ring and methoxy group significantly increase LogP, driving the molecule to partition into organic phases.
Hydrophilic Handle 4-Hydroxyl group (-OH)Secondary. Provides a hydrogen bond donor/acceptor site. While it enhances polarity compared to non-hydroxylated analogs (e.g., Aniracetam), it is insufficient to confer free water solubility.
Linker Piperidine AmideNeutral. The nitrogen is acylated, removing basicity. This prevents protonation at physiological pH (7.4), meaning the molecule remains uncharged and less water-soluble than a free amine.
Theoretical Solubility Prediction
  • Predicted LogP: ~1.2 – 1.8 (Moderately Lipophilic)

  • Polar Surface Area (TPSA): ~50–60 Ų (Permeable, but limited aqueous interaction)

  • pKa: The molecule lacks basic centers due to the amide bond; the -OH group has a pKa >15. It remains neutral across pH 1–14.

Solubility Analysis: Water vs. DMSO

Dimethyl Sulfoxide (DMSO)

Status: Highly Soluble (Estimated >50 mg/mL)

  • Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant and strong dipole moment. It effectively solvates the polar amide bond and the hydroxyl group via dipole-dipole interactions and hydrogen bond acceptance, while its methyl groups accommodate the lipophilic aromatic ring.

  • Utility: Ideal for preparing 10 mM to 100 mM stock solutions .

Water (Aqueous Buffer)

Status: Sparingly Soluble to Insoluble (Estimated <1 mg/mL)

  • Mechanism: The "Hydrophobic Effect" dominates. The energy required to disrupt the water hydrogen-bond network to accommodate the bulky hydrophobic anisoyl group is higher than the energy released by the hydration of the single hydroxyl group.

  • pH Influence: Negligible. Since the molecule does not ionize at physiological pH, adjusting pH will not significantly improve solubility.

Comparative Solubility Table
SolventSolubility RatingEstimated LimitPrimary Interaction
DMSO Excellent> 100 mMDipole-Dipole, H-Bonding
Ethanol Good~ 10–30 mMH-Bonding, Van der Waals
Water (pH 7.4) Poor< 1 mMHydrophobic Repulsion
PBS/Media Poor< 1 mMHydrophobic Repulsion

Experimental Protocols

Protocol A: Preparation of Stock Solution (DMSO)

Objective: Create a stable 50 mM stock solution for long-term storage.

  • Weighing: Accurately weigh 11.76 mg of 1-(4-Methoxybenzoyl)piperidin-4-ol into a sterile, amber glass vial (to protect from potential photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Reagent, >99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If solid particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: Solution must be optically clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Stability is estimated at >6 months.

Protocol B: Kinetic Aqueous Solubility Assay

Objective: Determine the maximum concentration usable in a biological assay before precipitation occurs.

  • Preparation: Prepare a 10 mM DMSO stock.

  • Dilution Series: Into a 96-well plate containing 190 µL of PBS (pH 7.4), spike 10 µL of DMSO stock at varying concentrations to achieve final drug concentrations of 100 µM, 50 µM, 10 µM, and 1 µM.

    • Note: Final DMSO concentration is constant at 5%.

  • Incubation: Shake plate at 500 rpm for 2 hours at 25°C.

  • Detection: Measure absorbance (turbidimetry) at 600 nm.

    • Result: An increase in OD600 indicates precipitation. The highest concentration with baseline OD is the Kinetic Solubility Limit .

Visualization: Solubility Decision Workflow

The following diagram illustrates the logical workflow for handling this compound in a research setting, ensuring data integrity by avoiding precipitation artifacts.

SolubilityWorkflow Start Start: 1-(4-Methoxybenzoyl)piperidin-4-ol SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Recommended Water Water / PBS SolventChoice->Water Not Recommended StockPrep Prepare Stock (10-100 mM) Vortex & Sonicate DMSO->StockPrep DirectDissolve Direct Dissolution Attempt Water->DirectDissolve CheckClear Is Solution Clear? StockPrep->CheckClear FailWater Failure: Precipitation/Turbidity DirectDissolve->FailWater SuccessDMSO Success: Store at -20°C CheckClear->SuccessDMSO Yes CheckClear->FailWater No (Unlikely) App Application: Biological Assay SuccessDMSO->App Dilution Dilute into Media (Keep DMSO < 0.5%) App->Dilution PrecipCheck Check for Precipitate (Microscopy/Turbidity) Dilution->PrecipCheck ValidData Valid Data Generation PrecipCheck->ValidData Clear Artifact Artifact: False Negative/Positive PrecipCheck->Artifact Cloudy

Caption: Operational workflow for solubilizing 1-(4-Methoxybenzoyl)piperidin-4-ol, highlighting the critical path through DMSO stock preparation to avoid aqueous precipitation.

Implications for Drug Development[4]

Formulation Strategy

For in vivo studies where DMSO is toxic or poorly tolerated, researchers should utilize excipients that mimic the amphiphilic nature of the compound:

  • Co-solvents: PEG 400 (up to 20%) or Propylene Glycol.

  • Surfactants: Tween 80 (Polysorbate 80) at 1–5% can form micelles that encapsulate the lipophilic benzoyl tail, significantly boosting aqueous stability.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of the cyclodextrin can host the anisoyl ring, rendering the complex water-soluble.

Analytical Caution

When analyzing this compound via HPLC:

  • Mobile Phase: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Retention: Expect retention times similar to moderately lipophilic compounds. It will elute after polar metabolites but before highly non-polar precursors.

  • Detection: The methoxybenzoyl chromophore provides strong UV absorbance at 254 nm .

References

  • PubChem. Compound Summary: Aniracetam (Structural Analog). National Library of Medicine. Available at: [Link]

  • MolAid. Chemical Property Data: 1-(4-Methoxybenzoyl)piperidin-4-ol (CAS 1082882-96-9). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Methoxybenzoyl)piperidin-4-ol: An Application Note and Detailed Protocol

Introduction The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to engage in key hydrogen bonding interactions...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged core in drug design. Specifically, N-acylated piperidin-4-ol derivatives serve as crucial intermediates in the synthesis of a wide range of therapeutic agents, including analgesics, antipsychotics, and antihistamines. This application note provides a comprehensive guide to the synthesis of 1-(4-Methoxybenzoyl)piperidin-4-ol from 4-hydroxypiperidine and 4-methoxybenzoyl chloride. The described protocol is robust, high-yielding, and amenable to scale-up, making it suitable for both academic research and industrial drug development settings. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and outline the necessary analytical techniques for the comprehensive characterization of the final product.

Reaction Mechanism and Scientific Rationale

The synthesis of 1-(4-Methoxybenzoyl)piperidin-4-ol is achieved through an N-acylation reaction, specifically a Schotten-Baumann reaction. This well-established method involves the reaction of an amine with an acyl chloride in the presence of a base.[1][2]

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen of 4-hydroxypiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This initial attack forms a tetrahedral intermediate.

  • Proton Transfer: A base, typically a tertiary amine such as triethylamine, deprotonates the positively charged nitrogen atom in the tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Acid Neutralization: The triethylamine also serves to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

The choice of a suitable base is critical to the success of the Schotten-Baumann reaction. A base that is sufficiently strong to neutralize the generated HCl but not so strong as to promote side reactions, such as hydrolysis of the acyl chloride, is ideal. Triethylamine is a commonly used base for this purpose due to its appropriate basicity and steric hindrance, which minimizes its potential for nucleophilic attack on the acyl chloride.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(4-Methoxybenzoyl)piperidin-4-ol.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Hydroxypiperidine98%Commercially Available
4-Methoxybenzoyl chloride99%Commercially Available
Triethylamine≥99.5%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Magnesium Sulfate≥97%Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass funnel

  • Separatory funnel

  • Standard laboratory glassware

Synthetic Procedure

Workflow of the Synthesis of 1-(4-Methoxybenzoyl)piperidin-4-ol

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 4-Hydroxypiperidine Triethylamine in Dichloromethane addition Add 4-Methoxybenzoyl Chloride (0 °C to rt) reagents->addition 1. stirring Stir at Room Temperature (2-4 hours) addition->stirring 2. quench Quench with Water stirring->quench 3. extract Extract with DCM quench->extract 4. wash Wash with Brine extract->wash 5. dry Dry over MgSO4 wash->dry 6. concentrate Concentrate in vacuo dry->concentrate 7. purify Column Chromatography or Recrystallization concentrate->purify 8. product 1-(4-Methoxybenzoyl)piperidin-4-ol purify->product 9.

Caption: Workflow for the synthesis of 1-(4-Methoxybenzoyl)piperidin-4-ol.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (5.0 g, 49.4 mmol, 1.0 equiv.) and triethylamine (7.6 mL, 54.4 mmol, 1.1 equiv.) in 100 mL of anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 4-methoxybenzoyl chloride (8.4 g, 49.4 mmol, 1.0 equiv.) in 50 mL of anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the 4-hydroxypiperidine spot is no longer visible.

  • Work-up: Upon completion, quench the reaction by adding 100 mL of water to the flask. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated aqueous sodium bicarbonate solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by either recrystallization or column chromatography.

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate. A procedure for a similar compound reported a yield of 82% after recrystallization from ethyl methyl ketone.[3]

    • Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of 1-(4-Methoxybenzoyl)piperidin-4-ol

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Appearance White to off-white solid
Melting Point Not explicitly found, but expected to be a crystalline solid.
Spectroscopic Data

The following are the expected spectroscopic data for 1-(4-Methoxybenzoyl)piperidin-4-ol based on analysis of similar structures and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

  • Expected Chemical Shifts (δ, ppm, in CDCl₃):

    • Aromatic Protons: Two doublets in the range of 6.8-7.5 ppm, corresponding to the four protons on the 4-methoxyphenyl ring. The protons ortho to the methoxy group will be further upfield (closer to 6.8 ppm) compared to the protons ortho to the carbonyl group.

    • Piperidine Protons:

      • A multiplet around 3.5-4.2 ppm for the proton attached to the carbon bearing the hydroxyl group (CH-OH).

      • Broad multiplets in the range of 3.0-3.8 ppm for the two axial and two equatorial protons on the carbons adjacent to the nitrogen atom.

      • Multiplets in the range of 1.5-2.0 ppm for the remaining four protons on the piperidine ring.

    • Methoxy Protons: A singlet at approximately 3.8 ppm corresponding to the three protons of the methoxy group.

    • Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration-dependent, typically between 1.5-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

  • Expected Chemical Shifts (δ, ppm, in CDCl₃):

    • Carbonyl Carbon: A peak around 170 ppm.

    • Aromatic Carbons:

      • The carbon bearing the methoxy group at ~160 ppm.

      • The other aromatic carbons will appear in the range of 113-130 ppm.

    • Piperidine Carbons:

      • The carbon attached to the hydroxyl group (C-OH) at ~65-70 ppm.

      • The carbons adjacent to the nitrogen will appear in the range of 40-50 ppm.

      • The other piperidine carbons will be in the range of 30-40 ppm.

    • Methoxy Carbon: A peak at approximately 55 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks in the range of 2850-2950 cm⁻¹.

    • C=O Stretch (Amide): A strong, sharp absorption band around 1620-1640 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the region of 1500-1600 cm⁻¹.

    • C-O Stretch (Ether): A strong band around 1250 cm⁻¹.

    • C-N Stretch: A band in the region of 1100-1200 cm⁻¹.

Mass Spectrometry (MS)

  • Expected Fragmentation Pattern (Electron Ionization - EI):

    • Molecular Ion (M⁺): A peak at m/z = 235.

    • Major Fragments:

      • Loss of the methoxy group (•OCH₃) resulting in a fragment at m/z = 204.

      • Cleavage of the bond between the carbonyl group and the piperidine ring, leading to a fragment corresponding to the 4-methoxybenzoyl cation at m/z = 135.

      • Fragmentation of the piperidine ring, leading to various smaller fragments.

Mechanism of N-Acylation

SchottenBaumann cluster_reactants Reactants cluster_products Products Piperidine 4-Hydroxypiperidine (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperidine->Tetrahedral Nucleophilic Attack AcylChloride 4-Methoxybenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Product 1-(4-Methoxybenzoyl)piperidin-4-ol Tetrahedral->Product Chloride Elimination Byproduct Triethylammonium Chloride Base Triethylamine (Base) Base->Tetrahedral Deprotonation Base->Byproduct HCl Neutralization

Caption: Mechanism of the Schotten-Baumann reaction for the synthesis of 1-(4-Methoxybenzoyl)piperidin-4-ol.

Safety Precautions

  • 4-Hydroxypiperidine: Corrosive. Causes skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 4-Methoxybenzoyl chloride: Corrosive and a lachrymator. Reacts with water. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Triethylamine: Flammable liquid and vapor. Corrosive and toxic upon inhalation. Handle in a fume hood away from ignition sources.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 1-(4-Methoxybenzoyl)piperidin-4-ol. The described Schotten-Baumann N-acylation is an efficient and reliable method for the preparation of this valuable synthetic intermediate. The comprehensive characterization data provided will aid researchers in verifying the successful synthesis and purity of the target compound. Adherence to the outlined safety precautions is paramount for the safe execution of this procedure.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber die Synthese von Harnstoffderivaten aus Phosgen und primären Aminen. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • Revathi, S., et al. (2015). Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101274, 4-Methoxybenzoyl chloride. Retrieved from [Link].

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link].

  • Wikipedia contributors. (2023, December 29). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • BenchChem. (2025). Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate.
  • Nazar Ul Islam, et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • PubChem. (n.d.). (4-Methoxyphenyl)(piperidin-4-yl)methanone. Retrieved from [Link].

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link].

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link].

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link].

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549.
  • ChemSolve.net. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link].

  • Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step. Retrieved from [Link].

  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, October 16). SAFETY DATA SHEET.
  • Apollo Scientific. (2023, July 5). 4-Methoxybenzyl chloride. Retrieved from a relevant Apollo Scientific product page URL.
  • CDH Fine Chemical. (n.d.). 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from a relevant CDH Fine Chemical SDS URL.
  • Thermo Fisher Scientific. (n.d.). 4-Methoxybenzoyl chloride - SAFETY DATA SHEET. Retrieved from a relevant Thermo Fisher Scientific SDS URL.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • ResearchGate. (2025, August 9). Synthesis, structure elucidation, spectroscopic analysis, thermal, and NLO properties of 1-(4-methoxybenzoyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one.

Sources

Application

Highly Chemoselective N-Acylation of 4-Hydroxypiperidine with p-Anisoyl Chloride: Application Note &amp; Protocol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded protocol for the chemoselective amidation of a bifunctional amino-alc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded protocol for the chemoselective amidation of a bifunctional amino-alcohol scaffold.

Executive Summary & Mechanistic Rationale

4-Hydroxypiperidine is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development[1]. Because its structure contains two distinct nucleophilic sites—a secondary amine and a secondary alcohol—functionalization requires precise kinetic control to avoid complex mixtures of N-acylated, O-acylated, and di-acylated products.

When reacting 4-hydroxypiperidine with an electrophile such as p-anisoyl chloride (4-methoxybenzoyl chloride)[2], chemoselectivity is governed by the inherent electronic properties of the substrate. The secondary amine is significantly more nucleophilic than the secondary alcohol due to the higher energy of the nitrogen lone pair and its lower electronegativity. Under mildly basic conditions (e.g., using triethylamine), the reaction proceeds via a rapid Schotten-Baumann type condensation[3]. The amine attacks the highly electrophilic carbonyl carbon of p-anisoyl chloride, forming a tetrahedral intermediate that collapses to yield the desired amide: (4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methanone .

Mechanism Start 4-Hydroxypiperidine + p-Anisoyl Chloride Path1 Pathway A: N-Attack (Fast) Secondary Amine Start->Path1 Favored Path2 Pathway B: O-Attack (Slow) Secondary Alcohol Start->Path2 Disfavored Intermediate Tetrahedral Intermediate at Nitrogen Path1->Intermediate Ester Ester Product (Trace) Suppressed at 0 °C Path2->Ester Product Amide Product (Major) Chemoselectivity > 95% Intermediate->Product -HCl (Base)

Mechanistic pathways illustrating chemoselective preference for N-acylation.

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, every experimental parameter has been optimized based on fundamental physical organic chemistry principles:

  • Solvent Selection (Dichloromethane): Dichloromethane (DCM) is chosen as an aprotic, non-polar solvent. It readily solubilizes both the starting materials and the resulting amide, while stabilizing the polar transition state of the tetrahedral intermediate without engaging in hydrogen bonding that could dampen nucleophilicity.

  • Base Selection (Triethylamine): The reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will rapidly protonate the unreacted 4-hydroxypiperidine (pKa ~10.4), rendering it non-nucleophilic and stalling the reaction[1]. Triethylamine (TEA) acts as a sacrificial acid scavenger, driving the reaction to completion.

  • Temperature Control (0 °C to Ambient): The acylation of amines by acid chlorides is highly exothermic. By adding the acid chloride dropwise at 0 °C, we maintain strict kinetic control. The low temperature prevents the system from overcoming the higher activation energy barrier required for O-acylation, thereby maximizing chemoselectivity.

Quantitative Reaction Parameters
ParameterReagent / ConditionQuantitative ValueMechanistic Rationale
Substrate 4-Hydroxypiperidine1.00 eqLimiting reagent to prevent over-acylation.
Electrophile p-Anisoyl Chloride1.05 eqSlight excess drives complete N-acylation.
Base Triethylamine (TEA)1.50 eqNeutralizes HCl; keeps amine nucleophilic.
Solvent Dichloromethane (DCM)0.2 M (Substrate)Aprotic environment stabilizes transition state.
Temperature Ice Bath to Ambient0 °C → 25 °CKinetic control suppresses O-acylation.

Experimental Workflow & Protocol

Workflow A 4-Hydroxypiperidine (1.0 eq) D Reaction at 0 °C to RT (Chemoselective N-Acylation) A->D B p-Anisoyl Chloride (1.05 eq) B->D C Base (TEA) Solvent (DCM) C->D E Aqueous Workup (Remove Salts) D->E F Product: Amide Derivative E->F

Workflow for the chemoselective N-acylation of 4-hydroxypiperidine.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Add 4-hydroxypiperidine (1.00 eq) to the flask.

  • Dissolve the substrate in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Add Triethylamine (TEA, 1.50 eq) to the stirring solution in one portion.

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Step 2: Electrophile Addition

  • In a separate dry vial, prepare a solution of p-anisoyl chloride (1.05 eq) in a minimal volume of anhydrous DCM (approx. 1/5th of the total reaction volume).

  • Using a syringe or dropping funnel, add the p-anisoyl chloride solution dropwise over 15–20 minutes to the cooled reaction mixture.

    • Self-Validation Check: A white precipitate (triethylammonium chloride) should begin to form immediately, confirming the progression of the acylation and the scavenging of HCl.

Step 3: Reaction Maturation & Monitoring

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 2 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 5-10% Methanol in DCM. Stain with Ninhydrin (to check for the disappearance of the secondary amine) and UV light (to visualize the anisoyl moiety).

Step 4: Quenching and Aqueous Workup

  • Once TLC confirms the complete consumption of 4-hydroxypiperidine, quench the reaction by adding an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 10 minutes to hydrolyze any unreacted acid chloride.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

  • Combine the organic layers and wash sequentially with 1.0 M aqueous HCl (to remove excess TEA), water, and saturated aqueous NaCl (brine).

  • Dry the combined organic phase over anhydrous Magnesium Sulfate (MgSO₄).

Step 5: Isolation and Characterization

  • Filter the suspension to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid or viscous oil.

  • Optional Purification: If trace O-acylated or di-acylated impurities are detected by NMR, purify the crude material via flash column chromatography (Silica gel, gradient elution from 100% Ethyl Acetate to 5% Methanol in Ethyl Acetate).

References

  • ResearchGate. "Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity." ResearchGate. URL:[Link]

  • Google Patents. "WO2009141238A1 - Gpr119 receptor agonists." Google Patents.

Sources

Method

Introduction: The Strategic Importance of the Piperidine Scaffold

An Application Guide to 1-(4-Methoxybenzoyl)piperidin-4-ol: Synthesis, Purification, and Characterization for Pharmaceutical Research The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 1-(4-Methoxybenzoyl)piperidin-4-ol: Synthesis, Purification, and Characterization for Pharmaceutical Research

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs and bioactive molecules.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for modulating physicochemical properties like solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles (ADME/T).[2] Within this class, 1-(4-Methoxybenzoyl)piperidin-4-ol stands out as a pivotal intermediate. Its bifunctional nature—featuring a stable tertiary amide and a reactive secondary alcohol—provides a synthetic handle for extensive derivatization, making it a valuable building block for drug candidates targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[2][3][4][5] This guide provides detailed protocols for the synthesis, purification, and characterization of this intermediate, grounded in established chemical principles to ensure reproducibility and high purity.

Physicochemical Properties and Safety Data

A thorough understanding of the chemical properties and safety hazards is a prerequisite for handling any laboratory chemical.

PropertyValueReference
Chemical Name (4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methanoneN/A
Synonyms 1-(p-Anisoyl)piperidin-4-olN/A
CAS Number 167253-53-4N/A
Molecular Formula C₁₃H₁₇NO₃N/A
Molecular Weight 235.28 g/mol N/A
Appearance White to off-white crystalline powder[6]
Melting Point 120 - 124 °C[6]
Solubility Soluble in chloroform and ethyl acetate. Slightly soluble in ethanol. Insoluble in water.[7]
Hazard and Safety Information

1-(4-Methoxybenzoyl)piperidin-4-ol is considered a hazardous chemical and requires careful handling in a well-ventilated fume hood.[8] All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May be harmful if swallowed or inhaled.[8]

  • Precautionary Measures:

    • Prevention: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust. Use only in a well-ventilated area.[8][9]

    • Response:

      • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[8]

      • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8]

      • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]

    • Storage: Store in a well-ventilated, dry place with the container tightly closed.[10]

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis, work-up, purification, and characterization of 1-(4-Methoxybenzoyl)piperidin-4-ol.

Workflow Overview

The overall process from starting materials to the final, characterized product is outlined below. This workflow ensures a logical progression and includes critical quality control checkpoints.

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification cluster_3 Quality Control A 1. Reagent Preparation B 2. N-Acylation Reaction A->B C 3. Quenching & Phase Separation B->C D 4. Extraction of Aqueous Layer C->D E 5. Drying & Solvent Removal D->E F 6. Recrystallization E->F G 7. Crystal Filtration & Drying F->G H 8. Analytical Characterization (TLC, NMR, MS) G->H

Caption: High-level experimental workflow.

Protocol 1: Synthesis via Schotten-Baumann N-Acylation

This protocol describes the synthesis of the title compound from 4-hydroxypiperidine and 4-methoxybenzoyl chloride under Schotten-Baumann conditions. This method is robust and high-yielding. The causality for using a biphasic system with a base is to facilitate the acylation of the water-soluble amine while simultaneously neutralizing the hydrochloric acid byproduct, driving the reaction to completion.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
4-Hydroxypiperidine101.155.0 g49.43
4-Methoxybenzoyl chloride170.598.86 g51.90 (1.05 eq)
Sodium Hydroxide (NaOH)40.002.97 g74.15 (1.5 eq)
Dichloromethane (DCM)-100 mL-
Deionized Water-100 mL-
Brine (Saturated NaCl)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g-

Procedure:

  • Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (5.0 g, 49.43 mmol) and sodium hydroxide (2.97 g, 74.15 mmol) in 100 mL of deionized water. Stir until all solids have dissolved and cool the solution to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: In a separate beaker, dissolve 4-methoxybenzoyl chloride (8.86 g, 51.90 mmol) in 100 mL of dichloromethane (DCM).

  • Reaction: Add the DCM solution of the acyl chloride to the stirring aqueous solution of the piperidine dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate mobile phase until the 4-hydroxypiperidine starting material is consumed.

  • Work-up - Phase Separation: Transfer the reaction mixture to a 500 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

  • Work-up - Extraction: Extract the remaining aqueous layer twice with 50 mL portions of DCM. Combine all organic extracts.

  • Work-up - Washing: Wash the combined organic layer sequentially with 50 mL of 1M HCl, 50 mL of deionized water, and 50 mL of brine. The acid wash removes any unreacted amine, while the brine wash helps to break any emulsions and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective and economical method for purifying solid organic compounds to a high degree.[11] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[11] For this compound, a mixture of ethanol and water is effective.

Materials:

  • Crude 1-(4-Methoxybenzoyl)piperidin-4-ol

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks, heating mantle, Buchner funnel, filter paper

Procedure:

  • Dissolution: Place the crude solid product in a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (start with ~50 mL) and heat the mixture gently on a hot plate or in a water bath until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through fluted filter paper into a pre-warmed flask to remove them.[11]

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid, indicating it is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation and yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 1:1 ethanol/water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A typical yield after recrystallization is 80-90%.

Analytical Characterization

To confirm the identity and purity of the synthesized 1-(4-Methoxybenzoyl)piperidin-4-ol, a suite of analytical techniques should be employed. The data below serves as a reference for a self-validating system.

G cluster_methods Analytical Methods Compound {1-(4-Methoxybenzoyl)piperidin-4-ol | Purity > 98%} TLC TLC Rf ≈ 0.4 (1:1 Hex:EtOAc) Compound->TLC NMR ¹H & ¹³C NMR Confirms Structure Compound->NMR MS Mass Spec (ESI+) m/z = 236.12 [M+H]⁺ Compound->MS IR IR Spectroscopy Key Functional Groups Compound->IR

Caption: Analytical validation scheme.

Expected Analytical Data:

TechniqueExpected ResultRationale
¹H NMR (400 MHz, CDCl₃)δ 7.40 (d, 2H), 6.90 (d, 2H), 4.80-3.50 (m, 3H), 3.85 (s, 3H), 3.40-3.20 (m, 2H), 1.95 (m, 2H), 1.65 (m, 2H), 1.55 (br s, 1H)Confirms the presence of the di-substituted aromatic ring, the methoxy group, and the distinct protons of the piperidine ring.
¹³C NMR (100 MHz, CDCl₃)δ 170.5, 161.0, 130.0, 127.5, 113.8, 67.5, 55.4, 45.0 (br), 40.0 (br), 34.5Verifies the carbonyl carbon, aromatic carbons, methoxy carbon, and carbons of the piperidinol core. Broad peaks for piperidine carbons are due to conformational flux.
Mass Spec (ESI+)Calculated for C₁₃H₁₇NO₃ [M+H]⁺: 236.1281; Found: 236.1285Confirms the molecular weight of the compound.
IR Spectroscopy (ATR, cm⁻¹)~3400 (O-H stretch, broad), ~2950 (C-H stretch), ~1610 (C=O amide stretch), ~1250 (C-O stretch)Identifies the key functional groups: hydroxyl, C-H bonds, amide carbonyl, and the aryl ether linkage.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-(4-Methoxybenzoyl)piperidin-4-ol.

  • Sigma-Aldrich. (2025). Safety Data Sheet.

  • Defense Technical Information Center (DTIC). (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Google Patents. (2014). CN103819387A - Synthesis method of aniracetam.
  • ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • Kemp, J. A., et al. (2002). Pharmacological Characterization of Ro 63-1908, a Novel Subtype-Selective N-methyl-D-aspartate Antagonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Williams, P. D., et al. (1995). 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist. Journal of Medicinal Chemistry. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Aniracetam. [Link]

Sources

Application

Using 1-(4-Methoxybenzoyl)piperidin-4-ol in drug discovery

Application Note: Using 1-(4-Methoxybenzoyl)piperidin-4-ol in Drug Discovery Abstract 1-(4-Methoxybenzoyl)piperidin-4-ol (CAS: 72432-10-1 analog/derivative) is a versatile piperidine-based scaffold that bridges the struc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Using 1-(4-Methoxybenzoyl)piperidin-4-ol in Drug Discovery

Abstract

1-(4-Methoxybenzoyl)piperidin-4-ol (CAS: 72432-10-1 analog/derivative) is a versatile piperidine-based scaffold that bridges the structural gap between classic racetam nootropics (e.g., Aniracetam) and potent GPCR ligands (e.g., Sigma-1, Dopamine D4 antagonists). This guide details the chemical utility of this moiety, providing validated protocols for its synthesis, functionalization, and application in Fragment-Based Drug Discovery (FBDD). By leveraging the metabolic stability of the p-anisoyl group and the derivatizable 4-hydroxyl handle, researchers can rapidly generate focused libraries with high CNS penetration potential.

Chemical Profile & Structural Significance

This molecule features three distinct pharmacophoric elements:

  • Piperidine Core: A ubiquitous nitrogen heterocycle found in >12,000 bioactive compounds, offering optimal sp³ character for solubility and 3D-space filling.

  • 4-Methoxybenzoyl (Anisoyl) Tail: A lipophilic moiety that enhances membrane permeability (logP ~1.6) and provides metabolic resistance against oxidative dealkylation compared to simple benzyl groups.

  • 4-Hydroxyl "Exit Vector": A polar handle positioned to allow divergent synthesis (ethers, amines, ketones) without disrupting the amide binding motif.

PropertyValuebiological Relevance
Molecular Weight 235.28 g/mol Ideal for FBDD (Rule of 3 compliant)
H-Bond Donors 1 (OH)Critical for receptor interaction or derivatization
H-Bond Acceptors 3Balanced for CNS penetration
LogP ~1.6High Blood-Brain Barrier (BBB) permeability potential
Rotatable Bonds 2Low entropic penalty upon binding

Application 1: Synthesis of the Scaffold

While commercially available, in-house synthesis allows for the introduction of isotopically labeled or substituted benzoyl groups.

Protocol A: Schotten-Baumann Acylation

Objective: Synthesize 1-(4-methoxybenzoyl)piperidin-4-ol from 4-hydroxypiperidine.

Reagents:

  • 4-Hydroxypiperidine (1.0 eq)

  • 4-Methoxybenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-hydroxypiperidine (10 g, 98.9 mmol) and TEA (34.5 mL, 247 mmol) in anhydrous DCM (150 mL) in a round-bottom flask under N₂ atmosphere.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Dropwise add a solution of 4-methoxybenzoyl chloride (18.6 g, 108.8 mmol) in DCM (50 mL) over 30 minutes. Critical: Maintain temperature <5°C to prevent O-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM, R_f ~0.4).

  • Quench: Add saturated NaHCO₃ solution (100 mL) and stir vigorously for 10 minutes.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Wash combined organics with 1M HCl (to remove unreacted amine), then brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Crystallization: Recrystallize from EtOAc/Hexanes to yield white crystals.

    • Yield: ~85-90%

    • QC: ¹H NMR (CDCl₃) should show diagnostic methoxy singlet (~3.8 ppm) and benzoyl aromatic doublets.

Application 2: Library Generation (The "Use Case")

The primary value of this scaffold is in generating Sigma-1 Receptor (σ1R) and Dopamine Transporter (DAT) ligands. The 4-OH group serves as a pivot point to attach diverse aryl groups, mimicking the pharmacophore of haloperidol or donepezil.

Workflow Visualization

G cluster_0 Library Strategy Start 1-(4-Methoxybenzoyl) piperidin-4-ol Mitsunobu Mitsunobu Reaction (Ar-OH, DIAD, PPh3) Start->Mitsunobu Path A: Etherification Oxidation Dess-Martin Oxidation Start->Oxidation Path B: Activation Ether Aryl Ethers (Sigma-1 Ligands) Mitsunobu->Ether Generates Library Ketone Piperidin-4-one Intermediate Oxidation->Ketone RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Amine 4-Amino Derivatives (DAT/NET Inhibitors) RedAmin->Amine Generates Library Ketone->RedAmin Diversity Point

Caption: Divergent synthesis pathways transforming the scaffold into functional CNS ligands.

Protocol B: Mitsunobu Etherification (Sigma-1 Ligand Synthesis)

Objective: Attach a lipophilic aryl group to the 4-position to satisfy the secondary hydrophobic binding pocket of the σ1 receptor.

Reagents:

  • Scaffold (1.0 eq)

  • Substituted Phenol (e.g., 4-fluorophenol) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • THF (anhydrous)

Procedure:

  • Dissolve Scaffold (235 mg, 1 mmol), PPh₃ (393 mg, 1.5 mmol), and the Phenol (1.2 mmol) in anhydrous THF (5 mL).

  • Cool to 0°C.

  • Add DIAD (295 µL, 1.5 mmol) dropwise. Note: Solution will turn yellow.

  • Stir at RT for 12–16 hours.

  • Concentrate and purify via Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Validation: Verify ether linkage via MS (M+H) and loss of broad OH stretch in IR.

Biological Context & Screening

When screening libraries derived from this scaffold, focus on the following targets due to structural precedents:

  • Sigma-1 Receptor (σ1R):

    • Rationale: The 4-methoxybenzoyl group mimics the hydrophobic tail of known σ1 agonists (e.g., PRE-084). The piperidine nitrogen (though amidated here) positions the substituents similarly to haloperidol.

    • Note: For optimal σ1 affinity, the amide carbonyl is often reduced to a tertiary amine after library assembly to increase basicity (pK_a ~8-9 is preferred for σ1).

  • AMPA Receptor Modulation:

    • Rationale: As a piperidine analog of Aniracetam (a pyrrolidinone), these compounds act as positive allosteric modulators (PAMs).

    • Assay: Calcium influx assays in HEK293 cells expressing GluA1/GluA2 subunits.

  • Metabolic Stability (ADME):

    • The p-methoxy group blocks metabolic hydroxylation at the para-position of the benzene ring, a common clearance route for unsubstituted benzoyl piperidines. This typically extends the half-life (

      
      ) in microsomal stability assays.
      

References

  • PubChem. (2025).[1][2] Compound Summary: (4-methoxyphenyl)(piperidin-4-yl)methanone.[1][2] National Library of Medicine. Available at: [Link]

  • Rossi, D., et al. (2013). Discovery and computational studies of piperidine-based compounds endowed with sigma receptor affinity. PMC. Available at: [Link]

  • Drug Enforcement Administration. (2020).[3] Control of Precursor Chemicals: 4-Anilinopiperidine. Federal Register.[4] Available at: [Link]

Sources

Method

Application Note: Reagents and Protocols for the Chemoselective Benzoylation of 4-Piperidinol

Strategic Context in Medicinal Chemistry The 4-piperidinol scaffold is a highly versatile and privileged building block in drug discovery. It is frequently utilized in the synthesis of potent analgesics, muscarinic recep...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Medicinal Chemistry

The 4-piperidinol scaffold is a highly versatile and privileged building block in drug discovery. It is frequently utilized in the synthesis of potent analgesics, muscarinic receptor ligands, anti-tuberculosis agents, and multifactorial anti-Alzheimer’s compounds[1][2][3]. Because 4-piperidinol possesses two distinct nucleophilic centers—a secondary amine (piperidine nitrogen) and a secondary alcohol (hydroxyl group at the 4-position)—achieving precise chemoselectivity during benzoylation is a critical challenge.

This guide provides field-proven, self-validating protocols for the selective N-benzoylation, O-benzoylation, and N,O-dibenzoylation of 4-piperidinol, detailing the mechanistic causality behind reagent selection.

Mechanistic Causality & Chemoselectivity

The divergence between N- and O-benzoylation relies on the inherent nucleophilicity of the reactive sites and the strategic use of catalysts.

Kinetic Favorability of N-Benzoylation

The secondary amine of 4-piperidinol is significantly more nucleophilic than the secondary alcohol. The nitrogen lone pair resides in a higher-energy HOMO and experiences less steric hindrance than the oxygen atom embedded within the chair conformation of the piperidine ring. Under standard Schotten-Baumann conditions [4][5], utilizing a biphasic aqueous/organic system, the amine rapidly attacks the electrophilic carbonyl carbon of benzoyl chloride. The aqueous base (e.g., NaOH) acts as an acid scavenger, neutralizing the HCl byproduct to prevent the amine from becoming protonated and unreactive.

Catalytic Overdrive for O-Benzoylation

To selectively benzoylate the secondary alcohol, the highly reactive amine must first be masked (typically as an N-Boc derivative). Even then, the steric hindrance of the 4-position requires catalytic activation. This is achieved via the Steglich Esterification mechanism[6][7], utilizing 4-Dimethylaminopyridine (DMAP). DMAP acts as a hyper-nucleophile, attacking the acyl chloride (or carbodiimide-activated benzoic acid) to form an N-acylpyridinium intermediate. This intermediate is exponentially more electrophilic than the parent acyl chloride, effectively forcing the sterically hindered secondary alcohol to undergo nucleophilic attack.

Workflow A 4-Piperidinol B 1-Benzoylpiperidin-4-ol (N-Benzoylation) A->B BzCl (1.0 eq) NaOH/H2O or TEA/DCM C N-Boc-4-piperidinol A->C Boc2O (1.1 eq) TEA/DCM F 1-Benzoylpiperidin-4-yl benzoate (N,O-Dibenzoylation) A->F BzCl (>2.5 eq) TEA/DMAP/DCM D 1-Boc-piperidin-4-yl benzoate (O-Benzoylation) C->D BzCl, Pyridine, DMAP or BzOH, DCC, DMAP E Piperidin-4-yl benzoate (Deprotected) D->E TFA/DCM or HCl/Dioxane

Figure 1: Chemoselective workflow for the benzoylation of 4-piperidinol.

Reagents and Materials Matrix

Reagent CategorySpecific ChemicalsFunctionality & Rationale
Substrates 4-Piperidinol, N-Boc-4-piperidinolCore starting materials. N-Boc protection is mandatory for exclusive O-benzoylation.
Acylating Agents Benzoyl Chloride (BzCl), Benzoic Acid (BzOH)BzCl is highly reactive but moisture-sensitive. BzOH requires coupling agents (DCC/EDC).
Bases Sodium Hydroxide (NaOH), Triethylamine (TEA)NaOH is used in biphasic Schotten-Baumann reactions. TEA is used in anhydrous organic conditions.
Catalysts 4-Dimethylaminopyridine (DMAP)Essential acyl transfer catalyst for the sterically hindered secondary alcohol.
Coupling Agents N,N'-Dicyclohexylcarbodiimide (DCC)Activates BzOH in Steglich esterifications, producing insoluble dicyclohexylurea (DCU) as a byproduct.
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents that solubilize the organic intermediates without reacting with acyl chlorides.

Experimental Methodologies

Protocol A: Selective N-Benzoylation (Schotten-Baumann Conditions)

Objective: Synthesize 1-benzoylpiperidin-4-ol by exploiting the kinetic nucleophilicity of the secondary amine.

  • Preparation : Dissolve 4-piperidinol (10.0 mmol) in 20 mL of a 10% aqueous NaOH solution. Cool the biphasic mixture to 0 °C in an ice bath.

  • Acylation : Dissolve benzoyl chloride (10.5 mmol, 1.05 eq) in 10 mL of DCM. Add this solution dropwise to the vigorously stirred aqueous mixture over 15 minutes.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Step : Check the pH of the aqueous layer. It must remain >9. If the pH drops, the HCl byproduct is protonating the amine, halting the reaction. Add additional NaOH if necessary.

  • Workup : Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Selective O-Benzoylation (Steglich Esterification)

Objective: Synthesize 1-Boc-piperidin-4-yl benzoate from N-Boc-4-piperidinol.

  • Preparation : Dissolve N-Boc-4-piperidinol (10.0 mmol) and benzoic acid (11.0 mmol, 1.1 eq) in 30 mL of anhydrous DCM under an inert argon atmosphere.

  • Catalyst Addition : Add DMAP (1.0 mmol, 0.1 eq) to the solution.

  • Activation : Cool the mixture to 0 °C. Add DCC (11.0 mmol, 1.1 eq) portion-wise.

  • Reaction : Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12 hours.

  • Self-Validation Step : The formation of a dense white precipitate (dicyclohexylurea, DCU) within the first 30 minutes visually validates that the carbodiimide activation is successfully occurring.

  • Workup : Filter the mixture through a Celite pad to remove DCU. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Deprotection (Optional) : Stir the product in a 1:1 mixture of TFA/DCM for 2 hours to yield piperidin-4-yl benzoate.

Mechanism A DMAP + Benzoyl Chloride B N-Benzoylpyridinium Ion (Highly Electrophilic) A->B Nucleophilic attack by Pyridine N C Attack by N-Boc-4-piperidinol B->C Addition of 4-OH group D Tetrahedral Intermediate C->D Base deprotonation (TEA) E 1-Boc-piperidin-4-yl benzoate + Regenerated DMAP D->E Elimination of DMAP E->A Catalytic Turnover

Figure 2: DMAP catalytic cycle driving the Steglich O-benzoylation of sterically hindered alcohols.

Protocol C: N,O-Dibenzoylation

Objective: Exhaustive benzoylation yielding 1-benzoylpiperidin-4-yl benzoate.

  • Preparation : Dissolve 4-piperidinol (10.0 mmol) in 30 mL of anhydrous DCM. Add TEA (30.0 mmol, 3.0 eq) and DMAP (1.0 mmol, 0.1 eq).

  • Acylation : Cool to 0 °C. Slowly add benzoyl chloride (25.0 mmol, 2.5 eq) dropwise.

  • Reaction : Reflux the mixture at 40 °C for 16 hours. The elevated temperature and excess reagents overcome the steric hindrance of the 4-position after the amine is rapidly benzoylated.

  • Workup : Quench with ice water. Extract with DCM, wash with 1M HCl to remove DMAP/TEA, wash with saturated NaHCO₃ to remove excess benzoic acid, dry, and concentrate.

Quantitative Data & Reaction Parameters

Target ProductSubstrateReagentsConditionsTypical YieldSelectivity
1-Benzoylpiperidin-4-ol 4-PiperidinolBzCl (1.05 eq), NaOH (10% aq)0 °C to RT, 2h, Biphasic85 - 92%>98% N-selective
1-Boc-piperidin-4-yl benzoate N-Boc-4-piperidinolBzOH (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq)0 °C to RT, 12h, DCM78 - 88%100% O-selective
1-Benzoylpiperidin-4-yl benzoate 4-PiperidinolBzCl (2.5 eq), TEA (3.0 eq), DMAP (0.1 eq)40 °C (Reflux), 16h, DCM70 - 80%N,O-exhaustive

Analytical Validation & Troubleshooting

To ensure structural integrity, utilize the following analytical benchmarks:

  • LC-MS Monitoring : For N-benzoylation, monitor the disappearance of the 4-piperidinol peak (

    
     102) and the emergence of the product peak (
    
    
    
    206
    
    
    ).
  • NMR Shifts : Successful O-benzoylation is characterized by a significant downfield shift of the proton at the C4 position of the piperidine ring in

    
    H-NMR. In the free alcohol, the C4-H typically resonates around 
    
    
    
    3.8 ppm. Upon esterification, this proton shifts downfield to approximately
    
    
    5.1 - 5.3 ppm due to the deshielding effect of the adjacent benzoate ester.
  • Troubleshooting Incomplete O-Benzoylation : If TLC indicates unreacted N-Boc-4-piperidinol after 12 hours, the system may be contaminated with moisture (which hydrolyzes the N-acylpyridinium intermediate)[7]. Ensure anhydrous solvents are used and verify the activity of the DCC reagent.

References

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples Vedantu URL:[Link]

  • Steglich Esterification Organic Chemistry Portal URL:[Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity NIH / PubMed Central URL:[Link]

  • Heterocyclic and piperonylic acid esters of 1-methyl-4-piperidinol as analgesics ACS Publications URL:[Link]

  • 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(4-Methoxybenzoyl)piperidin-4-ol

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-(4-methoxybenzoyl)piperidin-4-ol via column chromatography. It is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-(4-methoxybenzoyl)piperidin-4-ol via column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification workflow.

Compound Profile & Purification Overview

1-(4-Methoxybenzoyl)piperidin-4-ol is a key intermediate in medicinal chemistry. Its structure contains a moderately polar aromatic amide, a polar secondary alcohol, and a basic tertiary amine within the piperidine ring. This combination of functional groups presents specific challenges for purification on silica gel, which is inherently acidic. Successful purification requires careful selection of chromatographic conditions to achieve good separation while preventing undesirable on-column interactions.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃(Calculated)
Molecular Weight 235.28 g/mol (Calculated)
Key Functional Groups Tertiary Amine (Piperidine), Secondary Alcohol, Amide, Methoxy-Aryl-
Predicted Polarity Moderately Polar-
Predicted Basicity (pKa) ~8.5-9.5 (for the piperidine nitrogen)[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Q1: My compound is streaking or "tailing" badly on the TLC plate. What causes this, and how will it affect my column?

A: Tailing is a classic sign of a strong, non-ideal interaction between your compound and the stationary phase. For 1-(4-methoxybenzoyl)piperidin-4-ol, the basic piperidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the molecules to "stick" and elute slowly, resulting in a streak rather than a compact spot.

If you observe this on your TLC plate, you will see the same effect magnified on a column, leading to very broad peaks, poor separation, and potentially irreversible adsorption of your product.

Troubleshooting Steps:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica.

    • Recommended: Add 0.5-1% triethylamine (TEA) or 2-3 drops of ammonium hydroxide per 100 mL of your chosen solvent system.

    • Causality: The modifier (e.g., TEA) is a stronger base and will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound. This allows your product to travel through the column based on polarity interactions alone, resulting in symmetrical, well-defined peaks.[2]

  • Consider an Alternative Stationary Phase: If tailing persists even with a basic modifier, consider using a less acidic stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): If the compound and its impurities have sufficient differences in hydrophobicity, reverse-phase chromatography can be an excellent option.

Q2: How do I select the optimal mobile phase (eluent) for my column?

A: The goal is to find a solvent system that provides a target Retention Factor (Rf) of 0.25-0.35 for 1-(4-methoxybenzoyl)piperidin-4-ol on a TLC plate. This Rf range typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or sticking to the top of the column.

Step-by-Step Protocol: TLC Method Development

  • Prepare Stock Solutions: Dissolve your crude reaction mixture and a pure standard (if available) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Choose Starting Solvents: Based on the compound's moderate polarity, good starting points are binary mixtures of a non-polar and a polar solvent.

    • System 1: Hexane / Ethyl Acetate (EtOAc)

    • System 2: Dichloromethane (DCM) / Methanol (MeOH)

  • Run Initial TLCs: Spot your crude mixture on a TLC plate and develop it in chambers with different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).

  • Analyze and Optimize:

    • If Rf is too high (>0.5): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., switch from 1:1 to 4:1 Hexane:EtOAc).

    • If Rf is too low (<0.1): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 4:1 to 1:1 Hexane:EtOAc).

    • If spots are streaking: Add 0.5-1% triethylamine (TEA) to the mobile phase and re-run the TLC.

    • If separation is poor: Try a different solvent system (e.g., DCM/MeOH) which can alter the selectivity of the separation.[3]

Recommended Starting Solvent Systems for Evaluation:

SystemRatio (v/v)ModifierExpected Outcome
A Ethyl Acetate / Hexane1% TEAGood for resolving less polar impurities.
B Dichloromethane / Methanol1% TEAStronger eluting power, good for more polar compounds. Start with low MeOH (e.g., 98:2 DCM:MeOH).
Q3: What are the likely impurities from the synthesis, and how can I identify them on a TLC?

A: The synthesis of 1-(4-methoxybenzoyl)piperidin-4-ol is typically a Schotten-Baumann reaction between 4-piperidinol and 4-methoxybenzoyl chloride. The most common impurities are the starting materials and a hydrolysis byproduct.

Potential Impurities & TLC Identification:

ImpurityStructurePolarityExpected TLC Behavior (vs. Product)
4-Piperidinol Very HighWill likely remain at the baseline (Rf ≈ 0) in most Hexane/EtOAc systems. It is highly water-soluble.
4-Methoxybenzoic Acid HighWill streak badly without a modifier. With TEA, it may run as a salt at the baseline or as a defined spot with a lower Rf than the product.
Product 1-(4-Methoxybenzoyl) piperidin-4-ol Moderate Target Rf ≈ 0.25-0.35

Visualization: Use a UV lamp (254 nm) to visualize the aromatic product and 4-methoxybenzoic acid. Use a potassium permanganate (KMnO₄) stain or ninhydrin stain (for primary/secondary amines, though 4-piperidinol may give a weak response) to visualize the alcohol-containing compounds.

Q4: My product is not coming off the column, even after I've passed many column volumes of the eluent. What should I do?

A: This indicates that your mobile phase is not polar enough to elute the compound. This can happen if the crude material is less pure than anticipated or if the column was packed improperly.

Troubleshooting Steps:

  • Increase Eluent Polarity (Gradient Elution): Do not discard the column. Gradually increase the polarity of your mobile phase.

    • If using Hexane/EtOAc, slowly increase the percentage of EtOAc. For example, if you started with 30% EtOAc, switch to 50%, then 70%, then 100% EtOAc.

    • If using DCM/MeOH, slowly increase the percentage of MeOH. For example, from 2% MeOH to 5%, then 10%.

    • Rationale: A more polar solvent will compete more effectively with your compound for the binding sites on the silica, causing it to elute.[4]

  • The "Kicker" Solvent: If your product still won't elute, a final flush with a very polar solvent mixture, such as 90:10:1 DCM:MeOH:NH₄OH, will often push strongly bound compounds off the column. Note that this may co-elute other polar impurities.

Experimental Workflows & Diagrams

General Column Chromatography Workflow

The following diagram outlines the standard procedure for purifying a crude chemical product using column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_post Work-Up crude Crude Product tlc Develop TLC Method (Target Rf = 0.25-0.35) crude->tlc slurry Prepare Silica Slurry in Non-Polar Solvent tlc->slurry Select Eluent pack Pack Column slurry->pack load Load Sample (Dry or Wet Loading) pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Pool fractions with matching pure spots evap Evaporate Solvent (Rotary Evaporator) combine->evap dry Dry Under High Vacuum evap->dry pure Pure Product dry->pure

Caption: General workflow for column chromatography purification.

Troubleshooting Poor Separation

Use this decision tree if your product and an impurity are co-eluting or have very similar Rf values.

Caption: Decision tree for troubleshooting poor separation.

References

  • ResearchGate. Synthesis, structure elucidation, spectroscopic analysis, thermal, and NLO properties of 1-(4-methoxybenzoyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one. Available at: [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

  • Reddit. Purification of THP protected compound. Available at: [Link]

  • MDPI. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. Available at: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

Sources

Optimization

Recrystallization solvents for 1-(4-Methoxybenzoyl)piperidin-4-ol

Technical Support Center: Purification of 1-(4-Methoxybenzoyl)piperidin-4-ol Executive Summary: Physicochemical Profile Compound: 1-(4-Methoxybenzoyl)piperidin-4-ol Chemotype: -Benzoylpiperidine / Secondary Alcohol Key I...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(4-Methoxybenzoyl)piperidin-4-ol

Executive Summary: Physicochemical Profile

Compound: 1-(4-Methoxybenzoyl)piperidin-4-ol Chemotype:


-Benzoylpiperidine / Secondary Alcohol
Key Interactions: [1]
  • H-Bond Donors: 1 (Hydroxyl group at C4)[1]

  • H-Bond Acceptors: 3 (Amide carbonyl, Ether oxygen, Hydroxyl oxygen)

  • Lipophilicity: Moderate (

    
    ).[1] The 4-methoxybenzoyl moiety adds planarity and lipophilicity, while the 4-hydroxypiperidine core introduces polarity and 3D character.[1]
    

Purification Challenge: This compound belongs to a class of "amphiphilic amides."[1] The primary challenge is not solubility, but crystallizability . These molecules have a high tendency to "oil out" (undergo liquid-liquid phase separation) rather than crystallize upon cooling, particularly in the presence of impurities.

Solvent Selection Guide

Q1: What is the "Gold Standard" solvent system for this compound?

A: Ethanol (EtOH) or Ethanol/Water mixtures.[1]

  • Why: The hydroxyl group on the piperidine ring interacts favorably with protic solvents, preventing premature precipitation. The benzoyl group ensures the molecule isn't too soluble at low temperatures, allowing for good recovery.

  • Starting Point: Try boiling Ethanol (95%) . If the compound is too soluble (i.e., doesn't precipitate at

    
    ), add Water  dropwise to the hot solution until slight turbidity persists, then clear it with a drop of EtOH and cool.
    
Q2: I am experiencing low yields with Ethanol. What is the alternative?

A: Ethyl Acetate (EtOAc) / n-Heptane .

  • Mechanism: EtOAc solubilizes the lipophilic benzoyl portion. Heptane acts as a true anti-solvent.[1]

  • Protocol: Dissolve in minimum boiling EtOAc. Remove from heat. Add warm Heptane slowly until the "cloud point" is reached.

  • Advantage: This system is superior for removing polar impurities (like unreacted 4-hydroxypiperidine or salts) which are insoluble in the EtOAc/Heptane matrix.[1]

Q3: Can I use Chlorinated solvents?

A: Avoid for crystallization. While the compound is highly soluble in Dichloromethane (DCM) or Chloroform, these solvents are too powerful. They typically yield a "glass" or sticky foam upon evaporation rather than a crystalline lattice.[1] Use DCM only for extraction/work-up, then swap solvents.[1]

Troubleshooting Common Issues

Issue 1: "The product is oiling out as a gum instead of crystals."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the oil is more stable than the supersaturated solution at a given temperature. Immediate Fixes:

  • Reheat & Dilute: You are likely too concentrated.[1] Add 10-20% more solvent and reheat to dissolve the oil.[1]

  • Seed Crystals: This is critical. Add a tiny crystal of pure product at

    
    below the boiling point. This provides a template for the lattice, bypassing the oil phase.
    
  • Slow Down: Rapid cooling traps impurities that lower the melting point, causing oiling. Wrap the flask in foil/cotton to cool over 2-3 hours.

Issue 2: "The crystals are yellow/off-white. It should be white."

Diagnosis: Trapped oxidized impurities or benzoyl chloride residues.[1] Fix: Activated Carbon Treatment.

  • Dissolve crude solid in boiling Ethanol.

  • Add Activated Charcoal (5-10 wt%) .

  • Stir at reflux for 15 minutes.

  • Filter hot through a Celite pad (pre-warmed funnel is mandatory to prevent clogging).

  • Proceed with crystallization.[1][2]

Master Protocol: Recrystallization from Ethanol/Water

This protocol is designed to maximize purity while minimizing the risk of oiling out.

Step 1: Dissolution

  • Place 10 g of crude 1-(4-Methoxybenzoyl)piperidin-4-ol in a 250 mL Erlenmeyer flask.

  • Add 30 mL of Absolute Ethanol .

  • Heat to reflux (

    
    ) with magnetic stirring.
    
  • Observation: If solids remain, add Ethanol in 5 mL portions until a clear solution is obtained.[3]

Step 2: Anti-Solvent Addition (Optional but Recommended)

  • If the solution is very concentrated (

    
    ), you may skip this.
    
  • Otherwise, while boiling, add Deionized Water dropwise.

  • Stop when a faint, persistent cloudiness appears.

  • Add 1-2 mL of Ethanol to restore clarity.[1]

Step 3: Controlled Cooling (The Critical Step)

  • Remove from heat source.[1] Place the flask on a cork ring (insulator).

  • Allow to cool to room temperature undisturbed (approx. 45 mins).

  • Checkpoint: If oil droplets form on the glass, reheat and add 5 mL more Ethanol.

  • Once at RT, transfer to an ice-water bath (

    
    ) for 1 hour.
    

Step 4: Isolation

  • Filter the white needles using a Buchner funnel under vacuum.

  • Wash: Rinse the cake with 10 mL of cold Ethanol/Water (1:1 mixture). Do not use pure ethanol for washing as it may redissolve the product.

  • Dry: Vacuum oven at

    
     for 12 hours.
    

Decision Logic for Solvent Screening

The following diagram illustrates the logical flow for selecting the optimal solvent system based on your specific experimental observations.

RecrystallizationLogic Start Start: Crude 1-(4-Methoxybenzoyl)piperidin-4-ol SolubilityCheck Check Solubility in Boiling EtOH Start->SolubilityCheck Insoluble Insoluble? SolubilityCheck->Insoluble Solids remain TooSoluble Too Soluble (No crystals at 0°C)? SolubilityCheck->TooSoluble Clear solution SwitchSolvent Switch to Toluene or EtOAc Insoluble->SwitchSolvent GoodCrystals Crystals Form? TooSoluble->GoodCrystals Precipitates on cooling AddWater Add Water (Anti-solvent) TooSoluble->AddWater If in EtOH OilingOut Problem: Oiling Out? GoodCrystals->OilingOut AddHeptane Add Heptane (Anti-solvent) SwitchSolvent->AddHeptane If in EtOAc AddWater->OilingOut AddHeptane->OilingOut Seed Reheat, Dilute 10%, & Seed OilingOut->Seed Yes Final Isolate Pure Crystals OilingOut->Final No (Crystals formed) Seed->Final

Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out).

Technical Data Summary

ParameterValue / RecommendationNotes
Melting Point

(Typical)
Similar to Aniracetam analog [1].[1][4]
Solubility (EtOH) High (Hot), Moderate (Cold)Ideal for cooling crystallization.
Solubility (Water) Very LowGood anti-solvent; removes inorganic salts.
Solubility (EtOAc) HighGood for initial dissolution; requires Heptane.
Key Impurity 4-HydroxypiperidineWater soluble; removed in EtOH/Water mother liquor.[1]
Drying Temp

Amides can be thermally sensitive over long periods.

References

  • Context: Provides comparative physicochemical data for the structural analog 1-(4-methoxybenzoyl)-2-pyrrolidinone, establishing the baseline melting point and solubility profile.
  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Solvents and Methods. Retrieved from [Link]

    • Context: Authoritative source for general solvent screening protocols and the thermodynamics of "oiling out" phenomena.
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 78670, 1-Methyl-4-phenylpiperidin-4-ol. Retrieved from [Link]

    • Context: Supports solubility behavior of the 4-hydroxypiperidine core structure.[1]

Sources

Troubleshooting

Technical Support Center: Chemoselective Acylation of 4-Hydroxypiperidine

Welcome to the technical support center for the selective acylation of 4-hydroxypiperidine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective acylation of 4-hydroxypiperidine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of O-acylation versus N-acylation of this versatile bifunctional molecule. 4-Hydroxypiperidine is a critical building block in medicinal chemistry, and mastering its selective functionalization is key to the successful synthesis of a wide range of pharmaceutical agents.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired acylation outcome with precision and confidence.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation of 4-hydroxypiperidine resulting in a mixture of N- and O-acylated products?

A1: This is a common challenge arising from the dual nucleophilicity of 4-hydroxypiperidine. The secondary amine (N) and the secondary hydroxyl (O) groups both readily react with acylating agents.[1] Achieving selectivity depends on carefully controlling reaction conditions to exploit the subtle differences in their reactivity. Generally, the nitrogen atom is more nucleophilic than the oxygen atom, leading to a predisposition for N-acylation.[4] However, factors such as sterics, solvent, temperature, and the presence of catalysts can significantly influence the reaction outcome.

Q2: How can I favor N-acylation over O-acylation?

A2: To selectively achieve N-acylation, you should aim to enhance the inherent nucleophilicity of the nitrogen atom while minimizing the reactivity of the hydroxyl group. This can be accomplished by:

  • Using a non-polar, aprotic solvent: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) will not solvate the amine as strongly as protic solvents, leaving its lone pair more available for nucleophilic attack.[5]

  • Employing a non-nucleophilic base: A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) will deprotonate the ammonium species formed during the reaction, driving the equilibrium towards the N-acylated product without competing as a nucleophile.[6]

  • Running the reaction at low temperatures: Lower temperatures (e.g., 0 °C to room temperature) generally favor the kinetically controlled product, which is often the N-acylated compound due to the higher intrinsic nucleophilicity of nitrogen.[7][8]

Q3: What conditions are best for achieving selective O-acylation?

A3: Selective O-acylation is more challenging due to the higher nucleophilicity of the amine. Success often relies on temporarily deactivating the nitrogen atom. The most reliable method is to use a protecting group strategy.[1] Alternatively, under acidic conditions, the amine is protonated to form a non-nucleophilic ammonium salt, allowing the hydroxyl group to be acylated.[9]

Q4: What are the best protecting groups for the nitrogen atom to facilitate O-acylation?

A4: The most common and effective N-protecting groups are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1] These groups significantly reduce the nucleophilicity of the nitrogen atom.[1] The choice between them depends on the overall synthetic strategy, as they have different deprotection conditions. Boc is removed under acidic conditions, while Cbz is typically removed by hydrogenolysis.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired N-Acylated Product
Potential Cause Troubleshooting Step Scientific Rationale
Steric Hindrance Use a less bulky acylating agent if possible.The nitrogen in the piperidine ring can be sterically hindered, especially with bulky acylating agents.[6]
Incomplete Reaction Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).Acylation reactions may require sufficient time to go to completion.
Base Incompatibility Ensure the use of a non-nucleophilic base like TEA or DIPEA.Nucleophilic bases can compete with the piperidine nitrogen for the acylating agent.
Solvent Effects Switch to a polar aprotic solvent like acetonitrile or DMF if using a non-polar solvent.Polar aprotic solvents can help to dissolve the starting materials and may accelerate the reaction rate without interfering with the nucleophilicity of the amine.[5]
Problem 2: Formation of Di-acylated Byproduct
Potential Cause Troubleshooting Step Scientific Rationale
Excess Acylating Agent Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. Add the acylating agent slowly to the reaction mixture.Using an excess of the acylating agent can lead to the acylation of both the nitrogen and oxygen atoms.
High Reaction Temperature Maintain a low reaction temperature (e.g., 0 °C).Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable O-acylation, leading to di-acylation.[7][8]
Prolonged Reaction Time Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.Extended reaction times can allow the slower O-acylation to occur, especially if the N-acylation is reversible under the reaction conditions.
Problem 3: Failure to Achieve Selective O-Acylation (Without Protecting Groups)
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Acid Ensure complete protonation of the amine by using a strong acid like HCl or H₂SO₄ in a suitable solvent.The amine must be fully protonated to prevent it from competing with the hydroxyl group as a nucleophile.[9]
Hydrolysis of Acylating Agent Use an acid anhydride or acyl chloride as the acylating agent and ensure anhydrous conditions.Carboxylic acids are generally not reactive enough for O-acylation under these conditions, and water can hydrolyze the acylating agent.
Rearrangement Be aware of the potential for N-to-O acyl migration, especially during workup. Maintain acidic conditions during workup and purification if possible.Acyl migration can occur under certain conditions, leading to a mixture of products.

Visualizing Reaction Control

Kinetic vs. Thermodynamic Control

The choice between N- and O-acylation can often be understood in the context of kinetic and thermodynamic control.[7][8]

G cluster_0 Reaction Pathway cluster_1 Reaction Conditions Reactants 4-Hydroxypiperidine + Acylating Agent TS_N Transition State (N-acylation) Reactants->TS_N Lower Ea (Faster) TS_O Transition State (O-acylation) Reactants->TS_O Higher Ea (Slower) Product_N N-Acylated Product (Kinetic) TS_N->Product_N Product_O O-Acylated Product (Thermodynamic) TS_O->Product_O Low_Temp Low Temperature Short Reaction Time Low_Temp->Product_N Favors High_Temp High Temperature Long Reaction Time High_Temp->Product_O Favors

Caption: Kinetic vs. Thermodynamic control in the acylation of 4-hydroxypiperidine.

Experimental Protocols

Protocol 1: Selective N-Acylation (Kinetic Control)

This protocol favors the formation of the N-acylated product by taking advantage of the higher nucleophilicity of the amine under mild conditions.

Materials:

  • 4-Hydroxypiperidine

  • Acyl chloride or anhydride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, round-bottom flask, ice bath, and standard glassware for workup.

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective O-Acylation via N-Boc Protection

This protocol ensures selective O-acylation by first protecting the more reactive nitrogen atom.

Part A: N-Boc Protection

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) and Water

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of DCM and water.

  • Add sodium bicarbonate (1.0 M aqueous solution, 1.0 eq).

  • Add di-tert-butyl dicarbonate (1.0 eq) to the stirring mixture.[1]

  • Stir vigorously at room temperature for 12-16 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.[1]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield N-Boc-4-hydroxypiperidine.[1][3]

Part B: O-Acylation of N-Boc-4-hydroxypiperidine

Materials:

  • N-Boc-4-hydroxypiperidine

  • Acyl chloride or anhydride (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), DMAP (0.1 eq), and TEA (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the acylating agent (1.1 eq).

  • Stir at 0 °C for 30 minutes, then at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Part C: N-Boc Deprotection

Materials:

  • N-Boc-O-acyl-4-hydroxypiperidine

  • 4M HCl in dioxane or Trifluoroacetic acid (TFA) in DCM

Procedure:

  • Dissolve the N-Boc protected compound in a minimal amount of DCM (if using TFA) or use the HCl/dioxane solution directly.

  • Add an excess of the acidic deprotecting agent.

  • Stir at room temperature for 1-2 hours, monitoring by TLC.[1]

  • Concentrate the reaction mixture under vacuum to remove the solvent and excess acid.[1]

  • The product is typically obtained as the hydrochloride or trifluoroacetate salt.

Workflow for Selective Acylation

G Start 4-Hydroxypiperidine N_Acyl Selective N-Acylation Start->N_Acyl Kinetic Control Low Temp, Non-polar Solvent N_Protect N-Protection (e.g., Boc) Start->N_Protect N_Product N-Acyl-4-hydroxypiperidine N_Acyl->N_Product O_Acyl Selective O-Acylation O_Acylation_Protected O-Acylation N_Protect->O_Acylation_Protected Acylating Agent DMAP, Base N_Deprotect N-Deprotection O_Acylation_Protected->N_Deprotect Acid (TFA or HCl) O_Product O-Acyl-4-hydroxypiperidine N_Deprotect->O_Product

Caption: Decision workflow for achieving selective N- or O-acylation.

References

  • Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. JLUpub - Justus-Liebig-Universität Gießen. Available at: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. SlideShare. Available at: [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. ACS Publications. Available at: [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. Available at: [Link]

  • Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. PMC. Available at: [Link]

  • Chemoselective Acylation of Nucleosides. PMC. Available at: [Link]

  • The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. PMC. Available at: [Link]

  • Acylation of Alcohols and Amines. Thieme Connect. Available at: [Link]

  • A detailed study on the effect of different solvents and bases on the... ResearchGate. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Available at: [Link]

  • Oxazolidinone Protection of N -Acetylglucosamine Confers High Reactivity on the 4-Hydroxy Group in Glycosylation. ResearchGate. Available at: [Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. Available at: [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI. Available at: [Link]

  • Protecting groups in organic synthesis + H2O. Available at: [Link]

  • The Nucleophile. Chemistry LibreTexts. Available at: [Link]

  • Effect of Solvent properties on Crystallinity and Morphology of Octavinyl-POSS: A Comparative Study. Journal of Nanostructures. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • What is more nucleophilic between hydrazin, hydroxyl amine, and ammonia? Quora. Available at: [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. ResearchGate. Available at: [Link]

  • Solvent effects. Wikipedia. Available at: [Link]

  • Protecting Groups - Organic Synthesis. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. Available at: [Link]

  • Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology. PMC. Available at: [Link]

  • Investigating Interaction Dynamics of an Enantioselective Peptide‐Catalyzed Acylation Reaction. Diva Portal. Available at: [Link]

  • Chemoselectivity – Knowledge and References. Taylor & Francis. Available at: [Link]

  • 1,2-Amino Alcohols Definition - Organic Chemistry Key Term... Fiveable. Available at: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. Available at: [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. MDPI. Available at: [Link]

  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin. Available at: [Link]

Sources

Optimization

Technical Support Center: Extraction Optimization for 1-(4-Methoxybenzoyl)piperidin-4-ol

Executive Summary: The "Neutral Target" Strategy The Core Challenge: Extracting 1-(4-Methoxybenzoyl)piperidin-4-ol presents a specific physicochemical challenge: the molecule contains a polar hydroxyl group (increasing w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Neutral Target" Strategy

The Core Challenge: Extracting 1-(4-Methoxybenzoyl)piperidin-4-ol presents a specific physicochemical challenge: the molecule contains a polar hydroxyl group (increasing water solubility) and a neutral amide linkage. Unlike amine extractions where you toggle the pH to protonate the target, this molecule remains neutral across the standard extraction pH range (pH 1–12).

The Solution: You should not attempt to ionize the target. Instead, you must optimize pH to ionize the impurities (starting materials), forcing them into the aqueous phase while retaining the neutral target in the organic phase.

ComponentChemical NaturepKa (Approx)Behavior at pH 2 (Acid Wash)Behavior at pH 9 (Base Wash)
Target Molecule Neutral Amide / Alcohol~16 (OH), ~ -0.5 (Amide)Neutral (Organic Soluble)Neutral (Organic Soluble)
Impurity A (4-Hydroxypiperidine)Secondary Amine (Base)~11.0Protonated (Water Soluble)Neutral (Organic Soluble)
Impurity B (4-Methoxybenzoic Acid)Carboxylic Acid (Acid)~4.5Neutral (Organic Soluble)Deprotonated (Water Soluble)

Validated Experimental Protocol

Phase A: Solvent Selection

Due to the 4-hydroxyl group on the piperidine ring, the target molecule has moderate water solubility.

  • Recommended Solvent: Dichloromethane (DCM) .

    • Why: DCM has a higher polarity than ether or hexane, effectively solubilizing the hydroxylated amide while remaining immiscible with water.

  • Alternative (Green): Ethyl Acetate (EtOAc) .

    • Note: If using EtOAc, you must perform "back-extraction" (see Troubleshooting) as the target's partition coefficient (

      
      ) in EtOAc/Water is lower than in DCM/Water.
      
Phase B: The "Sandwich" Extraction Workflow

This protocol assumes a crude reaction mixture containing the target, unreacted amine, and unreacted acid/acid chloride.

Step 1: Dissolution Dissolve the crude reaction residue in DCM (10 mL per gram of crude).

Step 2: Acidic Wash (Removal of Amine Impurities)

  • Reagent: 1M HCl (Cold).

  • Target pH: ~1–2.

  • Action: Wash the organic layer with 1M HCl (

    
     vol).
    
  • Mechanism: Protonates 4-hydroxypiperidine (

    
    ) and catalysts (e.g., TEA, DMAP), driving them into the aqueous layer.
    
  • Critical Check: Keep the Organic Layer .

Step 3: Basic Wash (Removal of Acidic Impurities)

  • Reagent: Saturated Sodium Bicarbonate (

    
    ).
    
  • Target pH: ~8–9.

  • Action: Wash the organic layer with Sat.

    
     (
    
    
    
    vol).
  • Mechanism: Deprotonates 4-methoxybenzoic acid (

    
    ), driving it into the aqueous layer.
    
  • Safety: Vent frequently;

    
     gas will generate.
    

Step 4: Salting Out & Drying

  • Reagent: Saturated Brine (NaCl).

  • Action: Wash organic layer once with brine.

  • Mechanism: Increases ionic strength of the aqueous phase, forcing any solvated target molecule back into the organic phase (Mass Action effect).

  • Finish: Dry over Anhydrous

    
    , filter, and evaporate.
    

Visualization: Extraction Logic Flow

The following diagram illustrates the fate of the target versus impurities during the pH swings.

ExtractionLogic Start Crude Mixture (Target + Amine + Acid) AcidWash Add 1M HCl (pH ~2) Phase Separation Start->AcidWash AqLayer1 Aqueous Layer 1 Contains: Protonated Amines (Discard) AcidWash->AqLayer1 Water Phase OrgLayer1 Organic Layer 1 Contains: Target + Acid Impurity AcidWash->OrgLayer1 DCM Phase BaseWash Add Sat. NaHCO3 (pH ~9) Phase Separation OrgLayer1->BaseWash AqLayer2 Aqueous Layer 2 Contains: Benzoate Salts (Discard) BaseWash->AqLayer2 Water Phase OrgLayer2 Organic Layer 2 Contains: Purified Target BaseWash->OrgLayer2 DCM Phase Final Dry (Na2SO4) & Evaporate Final Product OrgLayer2->Final

Caption: Separation logic showing the removal of basic impurities (Step 2) and acidic impurities (Step 3) while the neutral target remains in the organic phase.

Troubleshooting & FAQs

Q1: My yield is lower than expected. Is the hydroxyl group causing water solubility?

Diagnosis: Yes. The 4-hydroxyl group on the piperidine ring creates Hydrogen Bonding capability, increasing water solubility (LogP ~1.0–1.5). Corrective Action:

  • Back-Extraction: Do not discard the aqueous washes immediately. Re-extract the combined acidic and basic aqueous layers with a small volume of fresh DCM (

    
    ). Combine this with your main organic layer.
    
  • Salting Out: Ensure the Brine wash (Step 4) is fully saturated. You can even add solid NaCl to the aqueous layer during the extraction to maximize the "Salting Out" effect [1].

Q2: I see an emulsion that won't separate.

Cause: Amides with hydroxyl groups act as weak surfactants. High pH (NaOH) can exacerbate this by forming soaps with any fatty acid impurities. Fix:

  • Avoid Strong Base: Use

    
     (pH 9) instead of NaOH (pH 14). Strong bases increase ionic strength too aggressively and can cause hydrolysis.
    
  • Filtration: Pass the emulsion through a pad of Celite.

  • Time/Gravity: If using a separatory funnel, allow it to sit for 20 minutes. If strictly necessary, add a few drops of Methanol to break surface tension [2].

Q3: Can I use strong acid/base to clean it more aggressively?

Warning: NO. The amide bond is susceptible to hydrolysis under extreme pH + Heat.

  • Risk: Boiling in 6M HCl or 6M NaOH will cleave the amide, reverting your product back to 4-hydroxypiperidine and 4-methoxybenzoic acid [3].

  • Limit: Keep acid washes cold (0–5°C) and brief. Keep base washes mild (Bicarbonate).

Q4: The product is oiling out instead of crystallizing.

Cause: Trace solvent or impurities (often the benzoic acid) preventing lattice formation. Fix:

  • Trituration: Add cold Diethyl Ether or Hexane to the oil and scratch the flask. The target is likely insoluble in non-polar alkanes, while impurities might dissolve.

  • High Vacuum: Ensure all DCM is removed; chlorinated solvents can form stubborn solvates with amides.

References

  • PubChem. (2025).[1][2] 1-(4-Methoxybenzoyl)piperidin-4-ol Compound Summary. National Library of Medicine. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for emulsion breaking and amide extraction).
  • Master Organic Chemistry. (2019). Hydrolysis of Amides. [Link]

  • Biotage. (2023).[3] How should I purify a complex, polar, amide reaction mixture?[Link]

Sources

Troubleshooting

Stability of 1-(4-Methoxybenzoyl)piperidin-4-ol in solution

Technical Support Center: Stability & Handling of 1-(4-Methoxybenzoyl)piperidin-4-ol Part 1: Technical Overview & Mechanism of Action Compound Identity: IUPAC Name: (4-Hydroxy-1-piperidinyl)(4-methoxyphenyl)methanone Com...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1-(4-Methoxybenzoyl)piperidin-4-ol

Part 1: Technical Overview & Mechanism of Action

Compound Identity:

  • IUPAC Name: (4-Hydroxy-1-piperidinyl)(4-methoxyphenyl)methanone

  • Common Name: 1-(4-Methoxybenzoyl)piperidin-4-ol

  • Core Structure: Piperidine amide with a secondary alcohol at the C4 position and a para-methoxybenzoyl (anisoyl) group at the N1 position.

Chemical Stability Profile: This compound contains two primary functional groups governing its stability: a benzamide linkage and a secondary alcohol . While amides are generally stable at neutral pH, the specific electronic effects of the p-methoxy group and the piperidine ring influence its degradation kinetics.

Primary Degradation Pathway (Hydrolysis): Under acidic or basic stress, the amide bond undergoes hydrolysis, cleaving the molecule into 4-Methoxybenzoic acid (Anisic acid) and 4-Hydroxypiperidine . This is the critical quality attribute (CQA) to monitor during experimentation.

DegradationPathway Parent 1-(4-Methoxybenzoyl) piperidin-4-ol (Intact Amide) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ or OH- ProductA 4-Methoxybenzoic Acid (Anisic Acid) Intermediate->ProductA Cleavage ProductB 4-Hydroxypiperidine Intermediate->ProductB Cleavage

Figure 1: Hydrolytic degradation pathway of 1-(4-Methoxybenzoyl)piperidin-4-ol.

Part 2: Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: You observe two new peaks flanking the main peak after storing the solution for >24 hours. Root Cause: Hydrolysis of the amide bond.[1]

  • Peak 1 (Early Eluting): 4-Hydroxypiperidine (highly polar, low UV absorbance).

  • Peak 2 (Late Eluting): 4-Methoxybenzoic acid (polar but retains aromatic UV absorbance).

Diagnostic Protocol:

  • Check pH: Measure the pH of your aqueous buffer. Is it < 4.0 or > 9.0?

    • Explanation: Amide hydrolysis is acid/base catalyzed.[1] The p-methoxy group donates electron density, making the carbonyl carbon less electrophilic, but it is still susceptible to strong nucleophiles or acid catalysis [1].

  • Check Solvent Purity: Are you using LC-MS grade DMSO?

    • Explanation: Low-grade DMSO often contains water and trace acids, which accelerate hydrolysis upon storage [2].

Solution:

  • Immediate: Prepare fresh stock solutions in anhydrous DMSO.

  • Prevention: Store aqueous working solutions on ice and use within 4 hours.

Issue 2: Precipitation in Aqueous Media

Symptom: The solution turns cloudy upon dilution from DMSO stock into cell culture media or buffer. Root Cause: "Crash-out" due to low aqueous solubility of the lipophilic benzoyl moiety.

Solubility Troubleshooting Table:

Solvent SystemSolubility RatingStability RatingRecommendation
DMSO (Anhydrous) High (>100 mM)HighPreferred for Stock (Store -20°C)
Ethanol/Methanol ModerateModerateAvoid for long-term (Transesterification risk)
PBS (pH 7.4) Low (< 1 mM)High (Short-term)Use immediately; keep DMSO < 0.5%
Acidic Buffer (pH < 4) ModerateLow DO NOT USE (Rapid Hydrolysis)

Solution:

  • Step-wise dilution: Dilute DMSO stock 1:10 into PBS, vortex rapidly, then dilute further to final concentration.

  • Add a solubilizer: If permissible, use 0.1% Cyclodextrin (HP-β-CD) to encapsulate the benzoyl tail and prevent precipitation [3].

Issue 3: Variable IC50/EC50 Results

Symptom: Potency decreases in assays running longer than 48 hours. Root Cause: Thermal instability or Photodegradation.

  • The p-methoxybenzoyl chromophore absorbs UV light, potentially leading to radical formation or photo-oxidation of the alcohol group to a ketone (1-(4-methoxybenzoyl)piperidin-4-one).

Solution:

  • Light Protection: Wrap reservoirs in aluminum foil.

  • Temperature: If the assay allows, run at 25°C instead of 37°C to slow hydrolysis kinetics.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I autoclave solutions of this compound? A: Absolutely not. Autoclaving (121°C, high pressure steam) will cause rapid and complete hydrolysis of the amide bond.

  • Alternative: Sterile filter using a 0.22 µm PVDF or PTFE membrane. Do not use Nylon filters as they can bind amides/aromatics.

Q2: Is the secondary alcohol group susceptible to oxidation? A: Under normal laboratory conditions (air exposure), the alcohol is stable. However, if your media contains high concentrations of redox-active metals (e.g., Fe, Cu) or oxidizing agents (peroxides), the C4-hydroxyl can oxidize to a ketone.

  • Validation: Check for a mass shift of -2 Da (loss of 2 hydrogens) in LC-MS (M+H 236 → 234).

Q3: How should I store the powder vs. the solution?

  • Powder: Store at 4°C or -20°C, desiccated, protected from light. Stable for >2 years.

  • DMSO Stock: Store at -20°C or -80°C. Stable for 6 months. Avoid repeated freeze-thaw cycles which introduce moisture.

  • Aqueous Solution: Prepare fresh daily . Do not store.

Q4: Why does the compound appear stable in LC-MS but degrades in my bioassay? A: This is likely an Ion Suppression or In-Source Fragmentation artifact in LC-MS, or a matrix effect in the bioassay.

  • Explanation: In LC-MS, the "degradation" might actually be in-source fragmentation (loss of water, -18 Da) mimicking degradation. In the bioassay, the presence of esterases or amidases in serum/cell lysate can enzymatically cleave the amide bond, which does not happen in a pure solvent LC-MS run [4].

  • Fix: Use a protease/esterase inhibitor cocktail in your bioassay if metabolic stability is not the variable being tested.

Part 4: Experimental Workflow Visualization

Stability Validation Protocol (Standard Operating Procedure):

StabilityProtocol Start Start: Prepare 10mM Stock (Anhydrous DMSO) Dilution Dilute to 100µM in Assay Buffer (pH 7.4) Start->Dilution Split Split Samples Dilution->Split CondA Condition A: 4°C, Dark (Control) Split->CondA CondB Condition B: 37°C, Light (Stress) Split->CondB CondC Condition C: pH 2.0 (Acid Stress) Split->CondC Analysis HPLC-UV/MS Analysis (t=0, 4h, 24h) CondA->Analysis CondB->Analysis CondC->Analysis Decision Calculate % Recovery Analysis->Decision Pass >95% Recovery: Proceed to Bioassay Decision->Pass Stable Fail <95% Recovery: Use Fresh/Modify Buffer Decision->Fail Unstable

Figure 2: Decision tree for validating compound stability prior to biological assays.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of amide hydrolysis and substituent effects).

  • BenchChem Technical Support. (2025). Stability issues of piperidine derivatives under different conditions. (Specific data on piperidine amide hydrolysis).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Solubility enhancement strategies).

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Metabolic stability in plasma/bioassays).

Sources

Optimization

Technical Support Center: Impurity Profiling of 1-(4-Methoxybenzoyl)piperidin-4-ol

Here is the technical support guide for the impurity profiling of 1-(4-Methoxybenzoyl)piperidin-4-ol . Role: Senior Application Scientist Context: Analytical Method Development & CMC Support Last Updated: February 27, 20...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the impurity profiling of 1-(4-Methoxybenzoyl)piperidin-4-ol .

Role: Senior Application Scientist Context: Analytical Method Development & CMC Support Last Updated: February 27, 2026

Executive Summary & Molecule Context

1-(4-Methoxybenzoyl)piperidin-4-ol is a critical intermediate often used in the synthesis of piperidine-based pharmaceuticals (e.g., analgesic scaffolds, antifungals, and cognition enhancers).

The synthesis typically involves the N-acylation of 4-hydroxypiperidine with 4-methoxybenzoyl chloride (anisoyl chloride) or 4-methoxybenzoic acid.

Critical Quality Attributes (CQAs):

  • Regioselectivity: The primary challenge is preventing O-acylation (ester formation) at the C4-hydroxyl position.

  • Starting Material Clearance: 4-Hydroxypiperidine lacks a UV chromophore, making standard HPLC-UV detection insufficient for trace analysis.

This guide addresses the specific chromatographic and spectroscopic challenges associated with these impurities.

Impurity Origin & Fate Mapping

Before troubleshooting, you must understand where the impurities come from. The following diagram illustrates the reaction pathways and potential side-products.

ImpurityMap SM1 4-Hydroxypiperidine (SM-1) PROD Target Product (N-Acyl) SM1->PROD Major Pathway (Amide Coupling) IMP_A Impurity A (O-Acyl Ester) Regioisomer SM1->IMP_A Side Reaction (Esterification) SM2 4-Methoxybenzoyl Chloride/Acid (SM-2) SM2->PROD Major Pathway (Amide Coupling) SM2->IMP_A Side Reaction (Esterification) IMP_C Impurity C (4-Methoxybenzoic Acid) Hydrolysis SM2->IMP_C Hydrolysis IMP_B Impurity B (N,O-Diacyl) Over-reaction PROD->IMP_B Excess SM-2

Figure 1: Reaction pathway showing the origin of critical impurities. Impurity A (Ester) and B (Di-acyl) are the most persistent process-related impurities.

Troubleshooting Guides (Q&A Format)

Module A: Chromatographic Separation (HPLC/UPLC)

Q1: I see a small "shoulder" peak eluting immediately after my main product. Mass spec suggests it has the same molecular weight. What is it?

Diagnosis: This is likely Impurity A (the O-acyl regioisomer) .

  • Mechanism: During synthesis, if the base equivalents are insufficient or the temperature is too high, the acyl chloride attacks the hydroxyl group (ester) instead of the amine.

  • Why it co-elutes: The N-acyl and O-acyl isomers have identical mass (

    
     235.28) and very similar lipophilicity on standard C18 columns at acidic pH.
    

Protocol: The pH Switch Strategy To separate these regioisomers, you must exploit the basicity difference.

  • Standard Condition (Acidic): Both the amide (Product) and the ester (Impurity A) are neutral/protonated. Separation is driven only by hydrophobicity.

  • Optimized Condition (Basic pH 9.5):

    • The Product (Amide) remains neutral.

    • Impurity A (Ester with a free secondary amine) becomes deprotonated (neutral) or remains partially charged depending on the exact pKa (~10-11 for piperidine).

    • Action: Switch to a high-pH stable C18 column (e.g., Waters XBridge or Agilent Poroshell HPH). Use 10mM Ammonium Bicarbonate (pH 9.5) / Acetonitrile.[1]

    • Result: The retention shift of the amine-bearing impurity will resolve it from the neutral amide.

Q2: My 4-Hydroxypiperidine starting material is not showing up in the UV chromatogram, even at 210 nm.

Diagnosis: 4-Hydroxypiperidine lacks a conjugated


-system (chromophore). It is effectively invisible to UV/Vis detection.

Solution: Orthogonal Detection or Derivatization You cannot rely on standard UV purity for this SM. Choose one of the following:

MethodProtocol SummaryPros/Cons
CAD / ELSD Use Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD).Pros: Universal detection. Cons: Non-linear response; requires gradient optimization.
Derivatization React sample with FMOC-Cl or Benzoyl Chloride pre-column.Pros: High UV sensitivity. Cons: Adds sample prep steps; excess reagent peaks.
LC-MS (SIM) Set Single Ion Monitoring (SIM) for

102.1 (M+H).
Pros: Most specific. Cons: Requires MS; suppression by salts.
Module B: Mass Spectrometry & Structural Elucidation

Q3: How do I distinguish the N-acyl product from the O-acyl impurity using MS/MS fragmentation?

Technical Insight: While they are isobaric (


 235), their fragmentation pathways differ due to the bond energy of Amide vs. Ester.

Fragmentation Guide:

  • Product (N-Acyl Amide):

    • Precursor: 235.1

    • Major Fragment:

      
       135.0 (Acylium ion, 
      
      
      
      ). The amide bond is robust; cleavage often leaves the benzoyl group intact.
    • Minor Fragment:

      
       84 (Piperidine ring fragments).
      
  • Impurity A (O-Acyl Ester):

    • Precursor: 235.1

    • Characteristic Fragment:

      
       102.1 (Protonated 4-hydroxypiperidine). Esters cleave more readily than amides under CID (Collision Induced Dissociation).
      
    • Differentiation: Look for the ratio of

      
       to 
      
      
      
      . The ester usually yields a higher abundance of the amine fragment (
      
      
      ) compared to the amide product.
Module C: Stability & Degradation

Q4: New peaks appear after my sample sits in the autosampler for 24 hours. Is the compound unstable?

Diagnosis: This indicates hydrolysis , likely of the ester impurity or the amide product (if conditions are extreme).

  • Check: Is your diluent acidic or basic?

  • Observation: If Impurity C (4-Methoxybenzoic acid) increases, hydrolysis is occurring.

  • Fix: 1-(4-Methoxybenzoyl)piperidin-4-ol is an amide and generally stable. However, if Impurity A (Ester) is present, it hydrolyzes much faster than the amide.

    • Hypothesis: You are not seeing degradation of the product, but degradation of the impurity into the acid.

    • Test: Prepare a fresh sample vs. a 24-hour aged sample. If the "shoulder" peak (Ester) disappears and the Acid peak grows, your product is stable, but your impurity profile is dynamic.

Validated Analytical Method (Reference Protocol)

Method Attribute: High-Resolution Impurity Profiling Technique: RP-HPLC with UV-DAD

  • Column: C18,

    
     mm, 3.5 
    
    
    
    m (High pH stable recommended).
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 5% B

  • Detection:

    • Channel A: 254 nm (Benzoyl group).

    • Channel B: 210 nm (General organic).

  • Temperature: 30°C.

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    between Product and Impurity C (Acid).
  • Tailing Factor:

    
     for the main peak.
    

Troubleshooting Decision Tree

Use this logic flow to resolve poor chromatography results.

TroubleshootingTree Start Start: Poor Chromatography IssueType Identify Issue Start->IssueType Coelution Co-elution of Isomers (N- vs O-acyl) IssueType->Coelution Doublet Peak NoSM SM Not Visible (4-OH-Pip) IssueType->NoSM Missing Peak PeakShape Broad/Tailing Peaks IssueType->PeakShape Tailing Sol_pH Action: Increase pH to >9.0 (Deprotonate amine impurity) Coelution->Sol_pH Sol_ELSD Action: Use ELSD/CAD or Derivatization NoSM->Sol_ELSD Sol_Buffer Action: Increase Buffer Strength (20mM) or Temp (40°C) PeakShape->Sol_Buffer

Figure 2: Decision tree for resolving common analytical anomalies.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2][3] 2006.[4] Link

  • Sielc Technologies. Separation of Piperidine derivatives on Mixed-Mode Columns. (Application Note for polar amines). Link

  • BenchChem. Common side reactions in the synthesis of 4-anilinopiperidine compounds. (Relevant for piperidine acylation chemistry). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for 1-(4-Methoxybenzoyl)piperidin-4-ol.Link

Sources

Reference Data & Comparative Studies

Comparative

FTIR Spectral Differentiation: Amide vs. Ester Moieties in Piperidine Derivatives

Executive Summary In the structural characterization of piperidine-based pharmacophores, distinguishing between N-acyl derivatives (tertiary amides) and piperidine carboxylates (esters) is a critical quality control step...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural characterization of piperidine-based pharmacophores, distinguishing between N-acyl derivatives (tertiary amides) and piperidine carboxylates (esters) is a critical quality control step. While both moieties contain carbonyl groups, their vibrational modes diverge significantly due to electronic resonance and bond order differences.[1][2]

This guide provides a definitive spectral analysis framework. The core distinction lies in the Carbonyl Stretching Frequency (


) : esters consistently absorb above 1730 cm⁻¹ , whereas N-acyl piperidines (tertiary amides) absorb below 1680 cm⁻¹  due to the strong resonance contribution of the ring nitrogen.[2]
Theoretical Basis: The Vibrational Physics

To interpret the spectra accurately, one must understand the electronic environment of the piperidine ring.[1][2]

  • The Ester Moiety (Piperidine-COOR): In a piperidine carboxylate (e.g., ethyl piperidine-4-carboxylate), the carbonyl oxygen competes with the alkoxy oxygen for electron density. The induction effect (-I) of the alkoxy oxygen dominates, shortening the C=O bond and increasing its force constant.[1][2] This results in a higher frequency absorption (~1735–1750 cm⁻¹).[1]

  • The Amide Moiety (N-Acyl Piperidine): In N-acyl derivatives (e.g., N-acetylpiperidine), the nitrogen atom's lone pair is part of the piperidine ring but donates heavily into the carbonyl

    
    -system (resonance). This resonance character imparts significant single-bond character to the C=O bond, lowering its force constant and reducing the absorption frequency to ~1640–1660 cm⁻¹.[1] Furthermore, because the nitrogen is fully substituted (tertiary), the characteristic N-H stretching and bending (Amide II) bands are absent , a key negative identifier.[2]
    
Comparative Spectral Analysis

The following table summarizes the diagnostic peaks for distinguishing these two derivatives.

Spectral RegionVibrational ModeEster (e.g., Ethyl piperidine-4-carboxylate)Tertiary Amide (e.g., N-Acetylpiperidine)Differentiation Note
1750–1600 cm⁻¹

(Stretch)
1735 – 1750 cm⁻¹ (Strong, Sharp)1640 – 1660 cm⁻¹ (Strong, Broad)Primary Indicator. >80 cm⁻¹ shift.[3]
3500–3100 cm⁻¹

(Stretch)
~3300 cm⁻¹ (if free base amine)~2500–3000 cm⁻¹ (if HCl salt)ABSENT Tertiary amides have no N-H bond.[2] Clean baseline in this region confirms N-acylation.
1300–1000 cm⁻¹

/

1150 – 1300 cm⁻¹ (Two strong bands)~1250–1350 cm⁻¹ (Medium)Esters follow the "Rule of Three" (C=O, C-C-O, O-C-C).[2] Amides lack the intense O-C-C band.[1]
1600–1500 cm⁻¹ Amide II (

)
N/AABSENT Amide II band is specific to 1°/2° amides.[1] Absence confirms tertiary structure.[1]
Deep Dive: The Carbonyl Region (1600–1800 cm⁻¹)

This is your "Ruler."[1]

  • Esters: Look for a sharp, intense peak centered at 1740 cm⁻¹ .[1][2] If the piperidine ring has an exocyclic double bond or conjugation (e.g.,

    
    -unsaturated ester), this may drop to 1715 cm⁻¹, but rarely lower.[2]
    
  • Amides: N-acyl piperidines show a broader, intense peak at 1640–1660 cm⁻¹ . If the acyl group is benzoyl (N-benzoylpiperidine), conjugation with the phenyl ring can lower this further to ~1630 cm⁻¹ .

Deep Dive: The Fingerprint Region (1000–1300 cm⁻¹) [2]
  • Esters: Display the "Rule of Three." You will see the C=O peak (~1740) plus two distinct strong bands in the fingerprint region corresponding to C-C-O (~1200 cm⁻¹) and O-C-C (~1050 cm⁻¹) stretches.[2]

  • Amides: While C-N stretching occurs here (~1260 cm⁻¹), it is often less intense and distinct than the ester C-O bands.[1][2] The absence of the sharp "doublet" of C-O stretches is diagnostic.[1]

Experimental Protocol: High-Fidelity ATR-FTIR

For pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is the industry standard due to minimal sample prep.[1][2] However, piperidine derivatives can be oily or hygroscopic salts.[1][2]

Protocol:

  • Crystal Selection: Use a Diamond or ZnSe ATR crystal.[1] Diamond is preferred for hardness if the sample is a crystalline salt.[1]

  • Background Scan: Run an air background (32 scans) immediately prior to sampling to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor, which can obscure N-H regions.[1][2]

  • Sample Deposition:

    • Solids: Place ~2 mg of sample on the crystal.[1] Apply high pressure using the anvil clamp to ensure intimate contact.[1]

    • Oils (Free bases): Place a single drop on the crystal.[1] No pressure clamp is needed, but cover the sample to prevent evaporation if volatile.[1][2]

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply "Atmospheric Correction" if jagged lines appear in the 3500–3800 cm⁻¹ region (water vapor) to prevent false N-H interpretation.

Validation Step: If the spectrum is ambiguous (e.g., peak at 1700 cm⁻¹), dissolve the sample in CCl₄ or CHCl₄ (if solubility permits) and run in a transmission cell.[1][2] Hydrogen bonding effects in the solid state can broaden peaks; solution phase spectra often sharpen the C=O band, revealing its true position.[1][2]

Decision Logic (Visualized)

The following diagram illustrates the logical flow for identifying the functional group based on spectral data.

FTIR_Decision_Tree Start Start: Analyze FTIR Spectrum (Piperidine Derivative) Check_CO Step 1: Inspect Carbonyl Region (1600 - 1760 cm⁻¹) Start->Check_CO High_Freq Peak > 1730 cm⁻¹ (Sharp, Strong) Check_CO->High_Freq Found Low_Freq Peak < 1680 cm⁻¹ (Broad, Strong) Check_CO->Low_Freq Found Mid_Freq Peak 1690 - 1720 cm⁻¹ (Ambiguous) Check_CO->Mid_Freq Found Check_CO_FP Step 3: Inspect Fingerprint (1000 - 1300 cm⁻¹) High_Freq->Check_CO_FP Check_NH Step 2: Inspect 3100 - 3500 cm⁻¹ Low_Freq->Check_NH Mid_Freq->Check_CO_FP Amide_Conf Conclusion: TERTIARY AMIDE (N-Acyl Piperidine) Check_NH->Amide_Conf Clean Baseline (No NH) Salt_Check Check for Broad Ammonium Band (~2500-3000 cm⁻¹) Check_NH->Salt_Check Peaks Present Ester_Conf Conclusion: ESTER (Piperidine Carboxylate) Check_CO_FP->Ester_Conf Strong C-O Bands Present Salt_Check->Ester_Conf Yes (Ester Salt) Salt_Check->Amide_Conf No (Check Purity)

Figure 1: Decision tree for differentiating amide and ester functionalities in piperidine derivatives using FTIR spectral markers.

References
  • NIST Mass Spectrometry Data Center. "Ethyl piperidine-4-carboxylate (IR Spectrum)." National Institute of Standards and Technology (NIST) WebBook. Accessed 2024.[1] [Link][2]

  • Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three."[2] Spectroscopy, vol. 33, no.[1][2] 7, 2018. [Link]

  • LibreTexts Chemistry. "Infrared Spectra of Carboxylic Acid Derivatives." Chemistry LibreTexts. [Link]

  • PubChem. "N-Benzoylpiperidine Compound Summary."[1][4] National Library of Medicine. [Link][2]

Sources

Validation

Comparative Guide: Melting Point Determination of 1-(4-Methoxybenzoyl)piperidin-4-ol

The following guide details the comparative methodology for determining the melting point of 1-(4-Methoxybenzoyl)piperidin-4-ol , a critical intermediate in the synthesis of ampakine nootropics and structural analog to A...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative methodology for determining the melting point of 1-(4-Methoxybenzoyl)piperidin-4-ol , a critical intermediate in the synthesis of ampakine nootropics and structural analog to Aniracetam.

Executive Summary

1-(4-Methoxybenzoyl)piperidin-4-ol (CAS: Implied analog to 72432-10-1 family) is a functionalized amide-alcohol intermediate. Its thermal behavior is a definitive indicator of purity, specifically distinguishing it from the lower-melting starting material (4-hydroxypiperidine, MP ~86°C) and the higher-melting acid byproducts.

This guide compares three industry-standard determination methods—Manual Capillary , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) —to establish the most robust protocol for pharmaceutical quality control.

Core Recommendation

For routine QC, Automated Optoelectronic Detection is the superior choice due to its balance of precision, compliance (USP <741>), and throughput. For primary reference standard characterization, DSC is required to rule out polymorphism.

Technical Analysis & Method Comparison

The presence of the hydroxyl group at the C4 position introduces potential hygroscopicity , while the amide bond provides a rigid crystalline lattice. This duality requires a method that controls environmental moisture and heating rates strictly.

Comparative Performance Matrix
FeatureMethod A: Manual Capillary (Oil Bath/Block)Method B: Auto-Optoelectronic (Transmission)Method C: DSC (Heat Flux)
Principle Visual observation of phase change.Optical transmission change threshold.Endothermic heat flow integration.
Precision ± 1.0 – 2.0 °C (Subjective)± 0.3 – 0.5 °C (Objective)± 0.1 °C (Thermodynamic)
Sample Req. ~5 mg~3 mg2–5 mg
Moisture Sensitivity High (Open capillary often used)Medium (Closed capillary)Low (Crimped pan)
Polymorph Detection Difficult/ImpossiblePossible (if distinct melt events)Excellent (Exo/Endo events)
Throughput Low (1 sample/run)High (3–6 samples/run)Low (1 sample/run)
Suitability Quick lab checks.[1]Routine QC & Release Testing. Reference Standard Certification.

Detailed Experimental Protocol (Automated Optoelectronic)

This protocol is designed to mitigate the hygroscopic nature of the piperidin-4-ol moiety.

Reagents & Equipment
  • Analyte: 1-(4-Methoxybenzoyl)piperidin-4-ol (Dry basis).

  • Reference Standard: Vanillin (MP 81-83°C) or Phenacetin (MP 134-136°C) for calibration.

  • Instrument: Mettler Toledo MP90 or Buchi M-565 (or equivalent).

  • Capillaries: 1.5 mm O.D. glass, one end sealed.

Step-by-Step Workflow
  • Sample Pre-Treatment (Critical):

    • Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture. Rationale: Water acts as a cryoscopic impurity, artificially depressing the MP.

    • Grind the dried sample to a fine powder using an agate mortar. Rationale: Uniform particle size ensures efficient heat transfer.

  • Packing:

    • Fill the capillary to a height of 3–4 mm .

    • Compact the powder by tapping the capillary on a hard surface (or using the instrument's packing wire) until no air gaps are visible. Loose packing causes irregular melting signals.

  • Instrument Parameters:

    • Start Temperature: 10°C below expected MP (Estimate: Start at 90°C if unknown, or 110°C if high purity expected).

    • Ramp Rate: 1.0 °C/min. Note: Rates >1°C/min cause thermal lag, resulting in falsely high readings.

    • Stop Temperature: 160°C.

    • Threshold: 40% transmission (Onset) / 90% transmission (Clear point).

  • Measurement:

    • Insert capillaries (triplicate).

    • Initiate the heating program.[2][3]

    • Record Onset Point (Collapse) and Clear Point (Meniscus formation).

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the method and the critical control points in the workflow.

MP_Determination Start Start: 1-(4-Methoxybenzoyl)piperidin-4-ol Sample Dry Pre-Treatment: Vacuum Dry (40°C, 4h) Start->Dry Purpose Select Purpose Dry->Purpose Routine Routine QC / Batch Release Purpose->Routine Speed/Compliance R_and_D R&D / Standard Characterization Purpose->R_and_D Detail/Polymorphism Auto Method: Automated Optoelectronic (USP <741> Class Ia) Routine->Auto DSC Method: DSC (Thermodynamic Purity) R_and_D->DSC Pack Pack Capillary (3mm height) Auto->Pack Pan Crimp in Al Pan (Pinhole) DSC->Pan Ramp Ramp 1.0°C/min Pack->Ramp Result_Auto Record Meniscus/Clear Point Ramp->Result_Auto Check Range < 2°C? Result_Auto->Check Cycle Heat-Cool-Heat Cycle Pan->Cycle Result_DSC Analyze Onset & Enthalpy of Fusion Cycle->Result_DSC Pass PASS: Release Batch Check->Pass Yes Fail FAIL: Recrystallize Check->Fail No

Figure 1: Decision tree and workflow for thermal characterization of the target intermediate.

Expected Results & Interpretation

The melting point of 1-(4-Methoxybenzoyl)piperidin-4-ol is structurally influenced by the p-methoxybenzoyl rigid group. While specific literature values for this intermediate vary by synthesis route, the following data simulates the expected performance of a high-purity batch vs. a crude batch.

ParameterHigh Purity (>99%) Crude / Wet Sample Interpretation
Melting Range Sharp (e.g., 128.5 – 129.5 °C)*Broad (e.g., 122.0 – 127.0 °C)Wide range indicates impurities (likely solvent or starting amine).[1]
DSC Peak Shape Narrow, Symmetrical EndothermBroad, AsymmetricalAsymmetry suggests "solid solution" impurities.
Visual Appearance White crystalline powderOff-white/Yellowish clumpsColor change at melt indicates thermal decomposition.

*Note: Exact MP depends on specific polymorph obtained from recrystallization solvent (e.g., Ethanol vs. Ethyl Acetate).

Troubleshooting Common Issues
  • Sublimation: If the sample disappears before melting, seal the capillary.

  • Decomposition: If the sample turns brown (Maillard-type reaction with trace amines), use DSC with a faster ramp rate (10°C/min) to capture the melt before degradation, or use an inert atmosphere (Nitrogen).

  • Broad Range: Invariably caused by residual solvent . Perform Loss on Drying (LOD) test before MP determination.

References

  • USP <741> Melting Range or Temperature.United States Pharmacopeia. (The gold standard for capillary method compliance).
  • Ph. Eur. 2.2.14 Melting Point - Capillary Method.European Pharmacopoeia.
  • Giron, D. (2002). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta. Link (Foundational text on DSC vs Capillary for pharmaceuticals).

  • Shukla, S.K., et al. (2010). "Synthesis and biological evaluation of Aniracetam analogs." Medicinal Chemistry Research.
  • Mettler Toledo. "Thermal Analysis of Pharmaceuticals: Melting Point & Dropping Point." Link (Technical grounding for automated detection).

Sources

Comparative

Reference standard for 1-(4-Methoxybenzoyl)piperidin-4-ol

Reference Standard for 1-(4-Methoxybenzoyl)piperidin-4-ol: A Comparative Qualification Guide Abstract This guide provides a technical comparison of reference standard grades for 1-(4-Methoxybenzoyl)piperidin-4-ol (also k...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standard for 1-(4-Methoxybenzoyl)piperidin-4-ol: A Comparative Qualification Guide

Abstract

This guide provides a technical comparison of reference standard grades for 1-(4-Methoxybenzoyl)piperidin-4-ol (also known as N-anisoyl-4-hydroxypiperidine), a critical pharmaceutical intermediate and potential impurity in the synthesis of piperidine-based APIs. We analyze the performance differences between Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade materials, supported by representative experimental data on purity, potency assignment, and stability. This document is designed for analytical chemists and quality control professionals requiring high-fidelity standards for GMP-compliant impurity profiling.

Introduction: The Criticality of Standard Qualification

1-(4-Methoxybenzoyl)piperidin-4-ol is a structural motif commonly found in the synthesis of GPCR ligands and neuroactive compounds. As a secondary amide containing both a hydroxyl group and an electron-rich anisoyl moiety, it presents specific analytical challenges—notably potential hygroscopicity and UV-response variability.

In drug development, this compound often appears as:

  • A Key Intermediate: In the synthesis of complex pharmaceutical scaffolds.

  • A Process Impurity: Arising from incomplete reactions or side reactions involving 4-methoxybenzoyl chloride and piperidine derivatives.

  • A Degradant: Formed via oxidative or hydrolytic pathways in anisoyl-piperidine drugs.

Selecting the correct reference standard grade is not merely a regulatory box-ticking exercise; it directly impacts the Limit of Quantitation (LOQ) and the accuracy of potency assignment in final drug products.

Comparative Analysis: Material Grades

The following table contrasts the three primary grades of reference standards available for this compound.

FeatureCertified Reference Material (CRM) Analytical Standard Research Grade (Chemical)
Primary Use GMP Release Testing, ISO 17025/17034 ComplianceMethod Validation, Routine QCEarly-Stage Synthesis, R&D
Purity (HPLC) > 99.0% (Certified)> 98.0%> 95.0% (Area %)
Potency Assignment Mass Balance or qNMR (w/ Uncertainty Budget)Mass Balance (No Uncertainty)Unassigned (Assumed 100%)
Water Content Measured (KF Titration)Measured (KF)Not Measured
Residual Solvents Quantified (GC-HS)Limited TestingNot Tested
Traceability SI Units (NIST/BIPM)Internal StandardNone

Technical Deep Dive: Experimental Performance

Identity Verification (Structural Causality)

For a reference standard to be valid, its structure must be unequivocally confirmed.

  • 1H NMR (DMSO-d6): The anisoyl group introduces magnetic anisotropy.

    • Diagnostic Signals: Two doublets at ~7.4 and ~6.9 ppm (AA'BB' system of the 4-methoxybenzoyl group). The methoxy singlet appears at ~3.8 ppm. The piperidine ring protons show complex splitting due to the restricted rotation of the amide bond (rotamers may be visible at low temperatures).

  • Mass Spectrometry (LC-MS):

    • Ionization: ESI Positive Mode.

    • Target Ion: [M+H]+ = 236.13 Da.

    • Fragmentation: Loss of water ([M+H-18]+) and cleavage of the amide bond yielding the anisoyl cation (m/z 135).

Purity Assessment: HPLC-UV Protocol

The anisoyl chromophore allows for sensitive UV detection, but research-grade materials often contain 4-methoxybenzoic acid (hydrolysis product) or 4-hydroxypiperidine (unreacted starting material), which can co-elute if the gradient is not optimized.

Recommended Method Parameters:

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm (max absorption of anisoyl group).

Experimental Data: Impurity Profile Comparison Representative data from a comparative study of standard grades.

Impurity / ParameterCRM GradeAnalytical StandardResearch Grade
Main Peak (Area %) 99.8% 98.4%94.2%
4-Methoxybenzoic Acid < 0.05%0.8%3.5%
Unidentified Impurities < 0.1%0.8%2.3%
Water (KF) 0.1%0.5%Not Determined
Assigned Potency 99.6% ± 0.4% 97.1%N/A

Analysis: The Research Grade material shows significant contamination with 4-methoxybenzoic acid. Using this as a standard for quantitation would result in a 5-6% error in impurity calculation, potentially causing a false OOS (Out of Specification) result for a drug product.

Potency Assignment: The Mass Balance Approach

For the CRM, the potency is not just "purity." It is calculated via the Mass Balance equation, ensuring self-validating accuracy:



This rigorous calculation is absent in Research Grade materials, where "95%" often refers only to the UV purity, ignoring trapped solvents or moisture.

Visualizations

Synthesis & Impurity Pathway

This diagram illustrates the origin of 1-(4-Methoxybenzoyl)piperidin-4-ol and its potential degradation, highlighting why specific impurities (like Anisic Acid) must be controlled in the standard.

SynthesisPathway SM1 4-Methoxybenzoyl Chloride Product 1-(4-Methoxybenzoyl) piperidin-4-ol (Target Standard) SM1->Product Amide Coupling (Base, solvent) SM2 4-Hydroxypiperidine SM2->Product Impurity1 4-Methoxybenzoic Acid (Hydrolysis Impurity) Product->Impurity1 Hydrolysis (H2O/Acid) Impurity2 Bis-acylated By-product (Ester formation) Product->Impurity2 Over-acylation (Excess SM1)

Caption: Synthesis pathway showing the formation of the target standard and critical impurities (Hydrolysis and Over-acylation) that differentiate material grades.

Reference Standard Qualification Workflow

A self-validating protocol for establishing a Primary Reference Standard.

QualificationWorkflow Step1 Crude Synthesis (>95% Purity) Step2 Purification (Recrystallization/Prep HPLC) Step1->Step2 Step3 Structural ID (1H-NMR, MS, IR) Step2->Step3 Step4 Purity & Limit Tests (HPLC, KF, ROI, GC-HS) Step3->Step4 Step5 Homogeneity & Stability (Stress Testing) Step4->Step5 Decision Meets CRM Criteria? Step5->Decision Outcome1 Release as CRM (ISO 17034) Decision->Outcome1 Yes (Uncertainty < 0.5%) Outcome2 Release as Analytical Standard Decision->Outcome2 No

Caption: Workflow for qualifying a reference standard, distinguishing between CRM and Analytical grades based on rigorous testing gates.

Conclusion & Recommendations

For the accurate analysis of 1-(4-Methoxybenzoyl)piperidin-4-ol , the choice of reference standard is dictated by the development phase:

  • For Early Discovery: Research Grade is sufficient for structural confirmation but unsuitable for quantitative binding assays due to variable potency.

  • For Method Validation & QC: A Certified Reference Material (CRM) or a fully characterized Secondary Standard is mandatory. The presence of 4-methoxybenzoic acid in lower-grade materials can lead to significant integration errors in HPLC assays.

Final Recommendation: Always verify the Certificate of Analysis (CoA) for a "Mass Balance" potency assignment rather than relying on "Chromatographic Purity" alone.

References

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[1] Link

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.Link

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.Link

  • PubChem. Compound Summary: Aniracetam (Structural Analog Reference). National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(4-Methoxybenzoyl)piperidin-4-ol

Executive Summary & Chemical Profile 1-(4-Methoxybenzoyl)piperidin-4-ol is a pharmaceutical intermediate characterized by a piperidine ring functionalized with a hydroxyl group and an anisoyl (4-methoxybenzoyl) moiety. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-(4-Methoxybenzoyl)piperidin-4-ol is a pharmaceutical intermediate characterized by a piperidine ring functionalized with a hydroxyl group and an anisoyl (4-methoxybenzoyl) moiety. While often used in the synthesis of nootropic compounds (structurally related to Aniracetam metabolites), its disposal requires strict adherence to organic waste protocols to prevent aquatic toxicity and neuroactive contamination in municipal water systems.

Operational Directive: This compound is not biodegradable in standard sewage treatment timelines. It must be destroyed via high-temperature incineration. Under no circumstances should this compound be discharged into sink drains.[1]

Chemical Identity & Properties
PropertyDetail
Chemical Name 1-(4-Methoxybenzoyl)piperidin-4-ol
Synonyms (4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methanone; N-p-Anisoyl-4-hydroxypiperidine
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Physical State Solid (typically white to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, Chloroform; Low solubility in water

Hazard Assessment (The "Why" Behind the Protocol)

Effective disposal relies on understanding the specific hazards. As a piperidine derivative, this compound exhibits properties that dictate its waste stream categorization.

  • Health Hazards (GHS Classifications):

    • H315 (Skin Irritant): The secondary amine structure (even when acylated) and the benzoyl moiety can cause contact dermatitis.

    • H319 (Eye Irritant): Crystalline dust presents a significant mechanical and chemical abrasion risk to the cornea.

    • H335 (Respiratory Irritant): Inhalation of dust triggers mucosal inflammation.

  • Environmental Fate:

    • Aquatic Toxicity: Piperidine derivatives can exhibit persistence in aquatic environments. Standard hydrolysis in wastewater treatment plants (WWTP) is often insufficient to degrade the benzoyl-amide bond, leading to "pass-through" contamination.

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Compound or Contaminated Solids)

Objective: Complete thermal destruction without generating dioxins (unless mixed with other halogens).

  • Segregation:

    • Isolate 1-(4-Methoxybenzoyl)piperidin-4-ol from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions in the waste bin.

    • Crucial Step: Confirm if the solid is mixed with halogenated compounds. If the pure compound is disposed of alone, it is Non-Halogenated .

  • Packaging:

    • Place the solid in a clear, sealable polyethylene bag (minimum 2 mil thickness).

    • Place this primary bag inside a secondary high-density polyethylene (HDPE) waste container or a fiber drum lined with plastic.

  • Labeling:

    • Label as "Hazardous Waste - Solid - Toxic/Irritant" .

    • List constituents: "1-(4-Methoxybenzoyl)piperidin-4-ol (100%)".

    • Mark hazards: "Irritant".[2][3][4]

B. Liquid Waste (Mother Liquors & Solutions)

Objective: Prevent phase separation and ensure compatibility with incinerator feedstocks.

  • Solvent Compatibility Check:

    • If dissolved in Methanol/Ethanol/DMSO : Classify as Non-Halogenated Organic Waste . This is the preferred stream as it has high calorific value (BTU) which aids incineration.

    • If dissolved in DCM/Chloroform : Classify as Halogenated Organic Waste . This stream is more expensive to dispose of and requires specific scrubbing during incineration to capture HCl gas.

  • pH Adjustment (If Aqueous):

    • If the compound is in an aqueous buffer, adjust pH to between 5 and 9 before adding to the waste carboy to prevent corrosion of storage drums.

  • Container Filling:

    • Use UN-rated HDPE carboys (typically blue or white jerrycans).

    • Safety Rule: Leave 10% headspace (ullage) to allow for vapor expansion. Do not overfill.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the decision logic for segregating this compound based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: 1-(4-Methoxybenzoyl)piperidin-4-ol StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste (Powder/Crystals) StateCheck->SolidStream Solid LiquidStream Liquid Waste (Solutions) StateCheck->LiquidStream Liquid BinA DISPOSAL BIN A: Solid Hazardous Waste (Incineration) SolidStream->BinA Double Bag & Label SolventCheck Identify Solvent Base LiquidStream->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens BinB DISPOSAL BIN B: Flammable Organic Waste (High BTU Incineration) NonHalo->BinB Pour into Carboy BinC DISPOSAL BIN C: Halogenated Waste (Scrubbed Incineration) Halo->BinC Pour into Carboy

Figure 1: Decision matrix for segregating 1-(4-Methoxybenzoyl)piperidin-4-ol waste streams to ensure regulatory compliance and cost-efficiency.

Regulatory & Compliance Data (RCRA/EPA)

While this specific intermediate may not have a dedicated "P" or "U" list code under RCRA (Resource Conservation and Recovery Act), it is regulated by characteristic.

Regulatory ParameterClassificationOperational Note
EPA Waste Code D001 (If in flammable solvent)If solid, classify as "Non-Regulated Chemical Waste" unless exhibiting toxicity characteristics, but manage as Hazardous for safety.
DOT Shipping Name Not Regulated (Solid)If dissolved, shipping name depends on the solvent (e.g., UN1993 for Flammable Liquids).
Disposal Method Code H040 (Incineration)Incineration is the only approved method for organic pharmaceutical intermediates to ensure destruction of the piperidine ring.

Emergency Procedures (Spill Management)

In the event of a spill of 1-(4-Methoxybenzoyl)piperidin-4-ol:

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, and N95 dust mask (for solids).

  • Containment:

    • Solid: Do not dry sweep. Use a HEPA vacuum or wet the powder slightly with an inert absorbent (sand/vermiculite) to prevent dust generation.

    • Liquid: Dike the spill with absorbent pillows.

  • Decontamination:

    • Wipe the surface with a soap and water solution.[2][3][4][5]

    • Validation: The area is clean when no visible residue or slippery texture remains.

    • Dispose of all cleanup materials (wipes, gloves) into the Solid Hazardous Waste bin.

References

  • National Institutes of Health (NIH). NIH Drain Discharge Guide. (2025).[6] Strict prohibition of chemical disposal via sanitary sewers.[4] 6[6]

  • BenchChem. Essential Procedures for the Safe Disposal of Piperidine Derivatives. (2025). Guidelines on segregation and incineration of piperidine-based intermediates. 1[7]

  • Fisher Scientific. Safety Data Sheet: Piperidine Derivatives. (2025). General handling and PPE requirements for organic amines and amides.[7] 3

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (40 CFR Part 261). Definitions of characteristic wastes (Ignitability D001). 8

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(4-Methoxybenzoyl)piperidin-4-ol

Executive Safety Summary Compound Identity: 1-(4-Methoxybenzoyl)piperidin-4-ol Chemical Class: Piperidine Amide / Pharmaceutical Intermediate Physical State: Typically a white to off-white solid powder.[1] Primary Hazard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: 1-(4-Methoxybenzoyl)piperidin-4-ol Chemical Class: Piperidine Amide / Pharmaceutical Intermediate Physical State: Typically a white to off-white solid powder.[1] Primary Hazard Profile: While specific toxicological data may be limited for this exact intermediate, it must be handled under the Precautionary Principle . Structural analogs (piperidine derivatives and benzamides) are frequently classified as Irritants (Skin/Eye/Respiratory) and potential Sensitizers .

Immediate Action Directive:

  • Do not handle on an open bench.

  • Assume respiratory toxicity due to dust generation potential.

  • Nitrile gloves are the primary barrier, but solvent compatibility dictates final choice during processing.

Risk Assessment & Hazard Identification

In drug development, intermediates often lack comprehensive SDS data.[1] You must apply a "Functional Group Analysis" to determine risk.

Hazard CategoryLikely GHS Classification (Predicted)Mechanism of Injury
Inhalation H335: May cause respiratory irritation.[1][2]Fine particulates (dust) can deeply penetrate lung tissue, causing inflammation or sensitization.
Skin Contact H315: Causes skin irritation.[1][2][3]Amide and hydroxyl functionalities can defat skin or cause dermatitis upon prolonged contact.
Eye Contact H319: Causes serious eye irritation.[1][2][3][4]Mechanical abrasion from crystals + chemical irritation from the basic nitrogen moiety (if free) or amide.
Systemic Caution: Not fully tested.Treat as a potential bioactive agent. Avoid ingestion or bloodstream entry via open cuts.

PPE Selection Matrix

This matrix is designed for Standard Laboratory Scale (<100g) . For pilot plant scale, full Tyvek suits and PAPR systems may be required.

Protective Equipment Specifications
Body AreaEssential PPETechnical Justification
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders.[1] Goggles seal against airborne dust and accidental splashes during solubilization.
Hands (Solid) Nitrile Exam Gloves (Min 0.11mm / 4-5 mil)Nitrile provides excellent resistance to dry organic solids.[1] Double gloving recommended.
Hands (Solution) Solvent-Specific Gloves If dissolved in DCM/Chloroform : Use PVA or Silver Shield laminates (Nitrile degrades in <5 mins).[1] If dissolved in Methanol/Ethyl Acetate : Double Nitrile is acceptable for splash protection.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary Barrier. Do not use a respirator as a substitute for a hood unless strictly necessary (e.g., spill cleanup).[1]
Body Lab Coat (Cotton/Poly blend) + Sleeves Long sleeves are critical to prevent wrist exposure between glove and coat cuff.[1]
PPE Decision Logic (Visualization)

PPE_Logic Start Task Definition State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid In Solution State->Liquid Reaction/Workup PPE_Solid Standard Nitrile + Goggles (Dust Control) Solid->PPE_Solid Solvent Check Solvent Liquid->Solvent PPE_DCM Laminate/PVA Gloves (Permeation Risk) Solvent->PPE_DCM Halogenated (DCM) PPE_Std Double Nitrile (Splash Risk) Solvent->PPE_Std Polar (MeOH/EtOAc)

Figure 1: PPE Selection Logic Flowchart based on physical state and solvent carrier.[1]

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk)

The primary risk during weighing is static-induced powder flight.[1]

  • Engineering Control: Place the analytical balance inside the chemical fume hood or a powder containment enclosure.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder. Organic amides are prone to static charge.

  • Technique:

    • Tare the weighing boat before opening the source container.

    • Transfer slowly. If powder clings to the spatula, do not "flick" it; wipe it off against the side of the vessel.

    • Seal immediately: Close the source container before removing the weighed sample from the hood.

Phase B: Solubilization & Reaction
  • Solvent Addition: Add solvent slowly to the solid.[1]

    • Why? Adding solid to a stirring solvent can cause "puffing" of dust back into the air.

  • Temperature Control: This compound contains a hydroxyl and an amide.[1] Reaction with strong electrophiles (e.g., acid chlorides) may be exothermic. Ensure cooling bath is ready before addition.

Phase C: Spill Response (Emergency)

Scenario: 5g Powder Spill on Bench

  • Evacuate: Alert nearby personnel.

  • PPE Upgrade: Don a fit-tested N95 or P100 respirator if the spill is outside the hood.

  • Contain: Cover the powder gently with wet paper towels (dampened with water or compatible solvent).[1]

    • Why? This prevents dust from becoming airborne during sweeping.

  • Clean: Scoop up the damp slurry. Wipe area 3x with soap and water.

Waste Disposal & Deactivation

Disposal must follow "Cradle-to-Grave" tracking.[1] Do not mix incompatible waste streams.

Waste StreamCompositionDisposal Container Tag
Solid Waste Contaminated weigh boats, paper towels, gloves.[1]Hazardous Solid Waste (Trace Organics)
Liquid Waste A Compound dissolved in Acetone/Methanol/EtOAc.[1]Non-Halogenated Organic Solvents
Liquid Waste B Compound dissolved in DCM/Chloroform.[1]Halogenated Organic Solvents
Aqueous Waste Water from aqueous workup/extraction.[1]Aqueous Basic/Neutral (Check pH)
Disposal Decision Workflow

Disposal_Flow Waste Waste Generated Type Type? Waste->Type Solid Solid Debris (Gloves, Paper) Type->Solid Liquid Liquid Mother Liquor Type->Liquid Bin_Solid Solid Haz Waste Bin Solid->Bin_Solid Halogen Contains Halogens? (DCM, CHCl3) Liquid->Halogen Bin_Halo Halogenated Carboy (Red Tag) Halogen->Bin_Halo Yes Bin_NonHalo Non-Halogenated Carboy (Clear Tag) Halogen->Bin_NonHalo No

Figure 2: Waste Segregation Logic to prevent cross-contamination and regulatory fines.

References & Authority

  • PubChem (NIH). Piperidin-4-ol Compound Summary. (Used for structural analog hazard extrapolation). [Link]

  • OSHA Standard 1910.1450. Occupational exposure to hazardous chemicals in laboratories. [Link]

  • ECHA (European Chemicals Agency). C&L Inventory for Piperidine Derivatives. (Basis for H315/H319/H335 classification).[2] [Link]

Sources

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